Fmoc-Ala-Glu-Asn-Lys-NH2
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O9/c1-18(37-33(48)49-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23)30(45)39-25(13-14-28(42)43)31(46)40-26(16-27(35)41)32(47)38-24(29(36)44)12-6-7-15-34/h2-5,8-11,18,23-26H,6-7,12-17,34H2,1H3,(H2,35,41)(H2,36,44)(H,37,48)(H,38,47)(H,39,45)(H,40,46)(H,42,43)/t18-,24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVPDQXSCHRKB-UZTPZCRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Guide to a Selective Asparagine Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Glu-Asn-Lys-NH2 is a synthetic tetrapeptide that has garnered significant interest in the scientific community for its role as a selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a lysosomal cysteine protease that plays a crucial role in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.
Chemical Properties
This compound is a well-characterized peptide with defined chemical properties essential for its application in research and development.
| Property | Value |
| Molecular Formula | C33H43N7O9 |
| Molecular Weight | 681.75 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% or ≥99% (as determined by HPLC) |
| Solubility | Soluble in DMSO (100 mg/mL) and water (≥10 mg/mL) |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF or DCM.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first amino acid, Fmoc-Lys(Boc)-OH, is activated using a coupling reagent and a base and is then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH) in the desired sequence.
-
Final Deprotection: The Fmoc group of the N-terminal alanine is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold ether, and the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.
Asparagine Endopeptidase (AEP) Inhibition Assay
The inhibitory activity of this compound against AEP can be assessed using a fluorogenic substrate.
Materials:
-
Recombinant active AEP enzyme
-
Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, containing DTT)
-
This compound (inhibitor)
-
Microplate reader
Procedure:
-
The AEP enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Amyloid Precursor Protein (APP) Cleavage Assay
This assay evaluates the ability of this compound to inhibit the AEP-mediated cleavage of APP.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Cell lysates or purified APP
-
Active AEP enzyme
-
This compound
-
Antibodies specific for APP fragments
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell lysates containing APP or purified APP are incubated with active AEP in the presence or absence of this compound.
-
The reaction mixtures are incubated at 37°C for a specified time.
-
The reaction is stopped, and the samples are resolved by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with antibodies that specifically recognize the N-terminal or C-terminal fragments of APP generated by AEP cleavage.
-
The intensity of the bands corresponding to the cleavage products is quantified to determine the extent of APP cleavage and the inhibitory effect of the peptide.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by selectively inhibiting asparagine endopeptidase (AEP), a key enzyme implicated in the pathogenesis of Alzheimer's disease.
AEP (δ-Secretase) Signaling Pathway in Alzheimer's Disease
AEP, also known as δ-secretase, plays a pivotal role in the amyloidogenic pathway of Alzheimer's disease. It cleaves the amyloid precursor protein (APP) at two asparagine residues (N373 and N585). This cleavage generates a C-terminal fragment of APP that is a more favorable substrate for β-secretase (BACE1), leading to increased production of the neurotoxic amyloid-β (Aβ) peptide. Furthermore, AEP can also cleave BACE1 itself, enhancing its enzymatic activity and further amplifying Aβ production. In addition to its role in APP processing, AEP cleaves the tau protein, another key player in Alzheimer's pathology, promoting its aggregation into neurofibrillary tangles.
AEP (δ-Secretase) signaling cascade in Alzheimer's disease.
UNC5C Proteolysis Signaling Pathway
Recent studies have also implicated AEP in the cleavage of the Netrin-1 receptor, UNC5C. Diminished levels of Netrin-1 in the brain can lead to the activation of AEP, which then cleaves UNC5C. This cleavage event generates a cytotoxic C-terminal fragment that can induce neuronal apoptosis, contributing to the neurodegeneration observed in diseases like Alzheimer's. The inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2, does not inhibit this proteolysis, highlighting the specificity of this compound.[1]
UNC5C proteolysis pathway mediated by AEP.
Conclusion
This compound is a valuable research tool for investigating the roles of asparagine endopeptidase in health and disease. Its well-defined chemical properties and its specific inhibitory action on AEP make it an important molecule for studying the complex signaling pathways involved in neurodegeneration. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in their efforts to unravel the mechanisms of diseases like Alzheimer's and to develop novel therapeutic interventions.
References
An In-depth Technical Guide to Fmoc-Ala-Glu-Asn-Lys-NH2
This technical guide provides comprehensive information on the peptide Fmoc-Ala-Glu-Asn-Lys-NH2, tailored for researchers, scientists, and professionals in drug development. The guide covers its molecular weight, a detailed protocol for its synthesis, and a hypothetical framework for assessing its biological activity, including relevant signaling pathway diagrams.
Core Compound Data: Molecular Weight
The peptide this compound is a tetrapeptide sequence (Alanine-Glutamic acid-Asparagine-Lysine) with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal amide. The precise molecular weight is crucial for various experimental procedures, including mass spectrometry analysis, solution preparation, and stoichiometric calculations.
The molecular weight of the final compound is 681.74 g/mol .[1] The molecular formula is C33H43N7O9.[1][2] A breakdown of the molecular weights of its constituent components is provided below for clarity and reference.
| Component | Chemical Formula | Molar Mass ( g/mol ) |
| Fmoc Group | C15H11O2 | ~258.70[3] |
| Alanine (Ala) | C3H7NO2 | 89.09[4][5][6] |
| Glutamic acid (Glu) | C5H9NO4 | 147.13[7][8][9][10] |
| Asparagine (Asn) | C4H8N2O3 | 132.12[11][][13][14][15] |
| Lysine (Lys) | C6H14N2O2 | 146.19[16][17][18][19] |
| Amide Group (-NH2) | NH2 | ~16.02 |
| This compound | C33H43N7O9 | 681.74 [1] |
Note: The final molecular weight of the peptide is not a simple sum of its parts due to the loss of water molecules during the formation of peptide bonds.
Experimental Protocols
This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Workflow Diagram:
Methodology:
-
Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Amino Acid Coupling (Cycle 1: Lysine):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Drain and wash the resin as described in step 2.
-
-
Chain Elongation (Cycles 2-4): Repeat the deprotection (step 2) and coupling (step 3) steps sequentially for the following amino acids:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ala-OH
-
-
Final Wash: After the final coupling (Fmoc-Ala-OH), wash the peptidyl-resin with DMF (3x) followed by DCM (5x) and dry under a vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient.
-
Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS).
-
Search results indicate that this compound (AENK) can act as an inhibitor of the proteolysis of the Netrin-1 receptor UNC5C.[20] This hypothetical protocol describes a cell-free assay to validate this inhibitory activity.
Signaling Pathway Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human UNC5C protein (substrate) in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of the active catalytic domain of the relevant protease (e.g., δ-secretase) in the assay buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, set up the reaction mixtures. For each concentration of the peptide inhibitor, prepare a well containing:
-
UNC5C protein (final concentration 1 µM)
-
Peptide inhibitor (at desired final concentrations) or DMSO (vehicle control)
-
Assay Buffer to a final volume of 90 µL.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the cleavage reaction by adding 10 µL of the active protease solution (final concentration 100 nM) to each well.
-
Include a "no protease" negative control well containing only the UNC5C substrate and buffer.
-
Incubate the plate at 37°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding 2X Laemmli SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products using SDS-PAGE followed by Western Blotting.
-
Use a primary antibody specific to the C-terminus or N-terminus of UNC5C to visualize both the full-length protein and its cleavage fragments.
-
-
Data Interpretation:
-
Quantify the band intensities for full-length UNC5C and the cleavage products using densitometry software.
-
Inhibition is demonstrated by a dose-dependent decrease in the intensity of the cleavage product bands and a corresponding increase in the full-length UNC5C band in the presence of the peptide inhibitor compared to the vehicle control.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 4. Alanine [webbook.nist.gov]
- 5. webqc.org [webqc.org]
- 6. L-Alanine =98 TLC 56-41-7 [sigmaaldrich.com]
- 7. Glutamic acid - Wikipedia [en.wikipedia.org]
- 8. The Glutamic Acid Molecule [worldofmolecules.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Asparagine [webbook.nist.gov]
- 13. byjus.com [byjus.com]
- 14. chem.winthrop.edu [chem.winthrop.edu]
- 15. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Lysine [webbook.nist.gov]
- 17. chem.winthrop.edu [chem.winthrop.edu]
- 18. L-Lysine | 56-87-1 [chemicalbook.com]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Fmoc-Ala-Glu-Asn-Lys-NH2: Structure, Function, and Application as a Selective AEP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-Glu-Asn-Lys-NH2, also known as {Fmoc}-AENK-NH2, is a synthetic tetrapeptide that has garnered significant attention in the field of neurodegenerative disease research. Its primary function lies in its potent and selective inhibition of asparagine endopeptidase (AEP), also referred to as δ-secretase. AEP is a lysosomal cysteine protease implicated in the pathological processing of key proteins in Alzheimer's disease, namely Amyloid Precursor Protein (APP) and Tau. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of this compound, offering valuable insights for researchers in neuroscience and drug discovery.
Core Compound Details
| Property | Value |
| Chemical Name | This compound |
| Sequence | {Fmoc}-Ala-Glu-Asn-Lys-NH2 ({Fmoc}-AENK-NH2) |
| CAS Number | 220701-06-4[1] |
| Molecular Formula | C33H43N7O9[1] |
| Molecular Weight | 681.74 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | >98% |
Chemical Structure
The chemical structure of this compound consists of four amino acid residues: Alanine (Ala), Glutamic acid (Glu), Asparagine (Asn), and Lysine (Lys). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is amidated (NH2).
Caption: Chemical structure of this compound.
Mechanism of Action and Biological Function
This compound functions as a selective inhibitor of asparagine endopeptidase (AEP) , a pH-dependent cysteine protease.[1] AEP is primarily localized in lysosomes and is activated under acidic conditions. In the context of neurodegenerative diseases, particularly Alzheimer's disease, AEP has been shown to cleave both Amyloid Precursor Protein (APP) and Tau protein at specific asparagine residues.
The cleavage of APP by AEP is a critical step in the amyloidogenic pathway, contributing to the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Similarly, AEP-mediated cleavage of Tau protein can lead to the formation of neurofibrillary tangles, another key pathological feature of the disease.
This compound competitively inhibits the activity of AEP, thereby preventing the cleavage of its substrates. This inhibitory action has been demonstrated to suppress the proteolytic processing of APP and another AEP substrate, the Netrin-1 receptor UNC5C, which is also implicated in neurodegeneration. An inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where asparagine is replaced by glutamine, does not exhibit the same inhibitory effect, highlighting the specificity of the asparagine residue for AEP recognition.
Signaling Pathway and Experimental Logic
The following diagram illustrates the role of AEP in the context of Alzheimer's disease pathology and the inhibitory action of this compound.
Caption: AEP's role in cleaving APP, Tau, and UNC5C, leading to neurodegeneration, and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro AEP Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potential of this compound on AEP activity using a fluorogenic substrate.
Materials:
-
Recombinant human AEP
-
AEP substrate: Z-Ala-Ala-Asn-AMC (Z-AAN-AMC)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5
-
This compound (inhibitor)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (inactive control)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and Fmoc-Ala-Glu-Gln-Lys-NH2 in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor and control peptide in Assay Buffer to the desired final concentrations.
-
Prepare a solution of recombinant human AEP in Assay Buffer.
-
Prepare a solution of Z-AAN-AMC in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor or control peptide (or DMSO for the vehicle control)
-
AEP enzyme solution
-
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the Z-AAN-AMC substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 380 nm (excitation) and 460 nm (emission) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Cleavage of UNC5C by AEP
This protocol outlines a Western blot-based assay to assess the ability of this compound to inhibit the cleavage of the UNC5C receptor by AEP.[2]
Materials:
-
HEK293T cells
-
Expression vector for HA-tagged UNC5C
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Recombinant active AEP
-
Reaction Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5
-
This compound
-
Fmoc-Ala-Glu-Gln-Lys-NH2
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-HA antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells and transfect them with the HA-UNC5C expression vector.
-
After 24-48 hours, harvest the cells and prepare cell lysates.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine:
-
Cell lysate containing HA-UNC5C
-
Recombinant active AEP
-
This compound or Fmoc-Ala-Glu-Gln-Lys-NH2 at the desired concentration (or vehicle)
-
Reaction Buffer to the final volume.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-HA primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Analyze the Western blot for the presence of full-length HA-UNC5C and its cleavage products. Compare the extent of cleavage in the presence and absence of the inhibitor and the control peptide.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro AEP inhibition and UNC5C cleavage assays.
Quantitative Data
Conclusion
This compound is a valuable research tool for investigating the role of asparagine endopeptidase in health and disease, particularly in the context of Alzheimer's disease. Its selectivity for AEP makes it a powerful reagent for in vitro studies aimed at understanding the molecular mechanisms of APP and Tau processing. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this peptide inhibitor effectively in their studies. Further research is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Biological Activity of Fmoc-Ala-Glu-Asn-Lys-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the biological activity of the synthetic peptide Fmoc-Ala-Glu-Asn-Lys-NH2, a molecule of significant interest in the study of neurodegenerative diseases. This peptide functions as a selective inhibitor of Asparagine Endopeptidase (AEP), also known as δ-secretase, a cysteine protease implicated in the pathological processing of key proteins in Alzheimer's disease. This document summarizes the mechanism of action, presents available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
This compound is a synthetic, N-terminally protected tetrapeptide amide. The core sequence, Alanine-Glutamic acid-Asparagine-Lysine (AENK), is crucial for its biological function, while the Fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group, often present during its use in experimental settings.
The primary and most well-documented biological activity of this peptide is the selective inhibition of Asparagine Endopeptidase (AEP). AEP is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminally to asparagine residues. This enzymatic activity is highly dependent on pH, with AEP becoming activated in the acidic environments of endo-lysosomes. AEP's activity has been shown to increase with age, linking it to age-dependent pathological processes.
Recent research has identified AEP as δ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease (AD). It contributes to the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP) at specific asparagine sites, a process that can be suppressed by this compound. Furthermore, AEP is involved in the cleavage of other proteins central to neurodegeneration, including Tau and the Netrin-1 receptor UNC5C.[1] The ability of this compound to inhibit AEP makes it a valuable research tool and a potential starting point for therapeutic development against neurodegenerative disorders.
Mechanism of Action: Inhibition of δ-Secretase (AEP)
The age-dependent activation of δ-secretase (AEP) represents a critical upstream event in Alzheimer's disease pathology. In the acidic environment of the lysosome, AEP cleaves APP at two asparagine residues, N373 and N585. The cleavage at N585 is particularly significant as it facilitates the subsequent processing of APP by β-secretase (BACE1), leading to the generation and aggregation of toxic amyloid-β (Aβ) peptides, a hallmark of AD.
This compound acts as a selective inhibitor of this process. Its asparagine residue is critical for recognition by the AEP active site. The peptide effectively blocks AEP from cleaving APP, thereby reducing the amyloidogenic fragmentation of the protein. The specificity of this inhibition has been demonstrated using an inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where the asparagine is replaced by glutamine; this control peptide shows no effect on AEP activity.[1]
Signaling Pathway
The following diagram illustrates the central role of δ-secretase (AEP) in the amyloidogenic pathway and the point of intervention for this compound.
Quantitative Data
While this compound is consistently cited as a selective AEP inhibitor, specific quantitative metrics such as an IC50 value are not prominently reported in the primary literature reviewed. Research demonstrates its efficacy in blocking APP cleavage qualitatively through biochemical assays. For comparison, a distinct, non-peptidic small molecule inhibitor of δ-secretase, referred to as "compound 11," has been reported with an IC50 value, providing a benchmark for AEP inhibition potency.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | δ-Secretase (AEP) | Not Reported | In vitro AEP Activity Assay | Zhang Z, et al. (2015) |
| δ-secretase inhibitor 11 | δ-Secretase (AEP) | ~150 nM | In vitro AEP Activity Assay | Wang J, et al. (2021) |
Experimental Protocols
The biological activity of this compound is primarily assessed through two key experiments: an in vitro enzymatic assay to measure direct inhibition of AEP and a cell-based assay to measure the downstream effect on APP cleavage.
Workflow for Assessing Inhibitor Activity
Protocol: In Vitro AEP Enzymatic Activity Assay
This protocol is adapted from methodologies used to assess AEP activity.
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant or purified AEP.
Materials:
-
Recombinant active AEP (δ-secretase)
-
AEP fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer: 0.1 M Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT, pH 5.5-6.0
-
This compound (AENK inhibitor)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK control, optional)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the AENK inhibitor and AEQK control peptide in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer to test a range of concentrations.
-
In the wells of the 96-well plate, add 50 µL of Assay Buffer containing the various concentrations of the AENK inhibitor or control peptide. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" blank.
-
Add 25 µL of recombinant AEP solution (at a final concentration of ~50-100 ng/well) to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the AEP fluorogenic substrate (at a final concentration of ~20-50 µM) to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Monitor the increase in fluorescence (Arbitrary Fluorescence Units, AFU) over time (e.g., every 5 minutes for 60 minutes) at 37°C. The rate of substrate cleavage is proportional to the rate of fluorescence increase.
-
Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value if desired.
Protocol: Cell-Based APP Cleavage Assay
This protocol provides a general method for analyzing the effect of the inhibitor on APP processing in a cellular context via Western Blot.
Objective: To determine if this compound can inhibit the cleavage of endogenous or overexpressed APP in cultured cells.
Materials:
-
HEK293 cells stably expressing human APP (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies: Anti-APP C-terminal antibody (to detect full-length APP and C-terminal fragments), Anti-Actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Plate the APP-expressing cells and grow to ~70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer to the plate, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (~20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. Inhibition of AEP-mediated cleavage will result in a decreased level of specific APP C-terminal fragments compared to the vehicle-treated control. Re-probe the blot with an anti-actin antibody to confirm equal protein loading across lanes.
Conclusion
References
Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Guide to a Selective Asparaginyl Endopeptidase Inhibitor
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the tetrapeptide Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) as a selective inhibitor of Asparaginyl Endopeptidase (AEP). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting AEP in various pathologies, particularly in neurodegenerative diseases such as Alzheimer's.
Introduction to Asparaginyl Endopeptidase (AEP)
Asparaginyl Endopeptidase, also known as legumain or δ-secretase, is a lysosomal cysteine protease. It plays a crucial role in various physiological and pathological processes. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. Under acidic conditions, such as those found in lysosomes, the inactive proenzyme of AEP undergoes autocatalytic activation.
In the context of Alzheimer's disease, AEP has been identified as a key enzyme in the pathological processing of both Amyloid Precursor Protein (APP) and Tau protein. By cleaving these proteins, AEP contributes to the formation of amyloid-beta plaques and neurofibrillary tangles, the hallmark pathologies of Alzheimer's disease.
This compound: A Competitive Inhibitor of AEP
This compound is a synthetic tetrapeptide that functions as a specific and competitive inhibitor of AEP. Its chemical structure, particularly the asparagine residue, allows it to be recognized by the active site of AEP. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal amide group likely contribute to its stability and cell permeability.
The mechanism of inhibition is believed to be competitive, where the inhibitor acts as a substrate that is hydrolyzed by AEP. This interaction blocks the enzyme's access to its natural substrates, such as APP and Tau. The specificity of this inhibitor is highlighted by the fact that a similar peptide where asparagine is replaced by glutamine (Fmoc-Ala-Glu-Gln-Lys-NH2 or AEQK) serves as an inactive control.
Quantitative Data on AEP Inhibition
While a specific IC50 or Ki value for this compound is not consistently reported in publicly available literature, its efficacy has been demonstrated in various experimental settings. The following table summarizes the effective concentrations of the inhibitor used in key studies.
| Parameter | Value | Experimental Context | Reference |
| Effective Concentration | ~1 mg/ml | In vitro inhibition of tetanus toxin antigen (TTCF) processing. | [1] |
| Effective Concentration | ~1 mg/ml | Selective and complete suppression of Tau cleavage by AEP. | [1] |
The C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease
Recent research has elucidated a critical signaling pathway in the pathogenesis of Alzheimer's disease involving the CCAAT-enhancer-binding protein beta (C/EBPβ) and AEP. This pathway provides a framework for understanding how various upstream stimuli can lead to AEP-mediated neurodegeneration.
Upstream activators such as chronic inflammation and follicle-stimulating hormone (FSH) can induce the expression of C/EBPβ. C/EBPβ, in turn, acts as a transcription factor that upregulates the expression of AEP. The resulting increase in active AEP leads to the cleavage of APP and Tau, promoting the progression of Alzheimer's pathology.
Experimental Protocols
Asparaginyl Endopeptidase (AEP) Enzymatic Activity Assay
This protocol describes a general method for measuring AEP activity, which can be adapted to assess the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant AEP
-
Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
AEP Substrate: Z-Ala-Ala-Asn-AMC (AMC: 7-amino-4-methylcoumarin)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
AEP Activation: Dilute recombinant AEP to 50 µg/mL in Activation Buffer. To test inhibition, add this compound at various concentrations to the AEP solution. Incubate for 6 hours at 37°C.
-
Enzyme Preparation: Dilute the activated AEP solution to 2 ng/µL in Assay Buffer.
-
Assay Setup: Add 50 µL of the 2 ng/µL AEP solution to the wells of the 96-well plate.
-
Reaction Initiation: Prepare a 200 µM solution of the AEP substrate (Z-Ala-Ala-Asn-AMC) in Assay Buffer. Add 50 µL of the substrate solution to each well to start the reaction. Include a substrate blank containing only Assay Buffer and substrate.
-
Measurement: Immediately place the plate in a fluorometric plate reader. Measure the fluorescence in kinetic mode for 45 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Data Analysis: The AEP activity is expressed as the change in fluorescence units over time. For inhibitor studies, plot the AEP activity against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of Asparaginyl Endopeptidase. Its specificity and competitive inhibitory action make it a suitable candidate for investigating the therapeutic potential of targeting AEP in diseases like Alzheimer's. While quantitative kinetic data for this specific inhibitor is not widely published, its effectiveness at micromolar concentrations is well-documented. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to incorporate this inhibitor into their studies. Further research into the pharmacokinetics and in vivo efficacy of this and similar AEP inhibitors is warranted to advance their potential as therapeutic agents.
References
Unraveling the Bioactivity of Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Fmoc-Ala-Glu-Asn-Lys-NH2 is a synthetic tetrapeptide with a C-terminal amide. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is typically used in solid-phase peptide synthesis and is removed to yield the free peptide, Ala-Glu-Asn-Lys-NH2, for biological studies. While specific literature detailing the mechanism of action for this exact peptide sequence is not currently available, this guide provides a comprehensive overview of the potential biological significance of its constituent amino acids and the C-terminal amide group. Furthermore, it outlines a hypothetical framework for elucidating its mechanism of action, including potential signaling pathways and experimental workflows.
Core Components and Their Potential Biological Roles
The biological activity of a peptide is determined by its amino acid sequence and modifications. The tetrapeptide is composed of Alanine (Ala), Glutamic Acid (Glu), Asparagine (Asn), and Lysine (Lys).
-
Alanine (Ala): A nonpolar, aliphatic amino acid, often considered to be structurally simple. It can, however, play a role in protein folding and interactions.
-
Glutamic Acid (Glu): An acidic amino acid with a negatively charged side chain at physiological pH. It is a key excitatory neurotransmitter in the central nervous system and is involved in numerous metabolic pathways.
-
Asparagine (Asn): A polar, uncharged amino acid. Its side chain amide group can participate in hydrogen bonding, which is crucial for protein structure and interactions.
-
Lysine (Lys): A basic amino acid with a positively charged side chain at physiological pH. It is frequently involved in electrostatic interactions with negatively charged molecules like DNA and other proteins.
The presence of both acidic (Glu) and basic (Lys) residues suggests the potential for intramolecular or intermolecular salt bridges, which could be important for its conformation and binding to biological targets.
The Significance of C-Terminal Amidation
A significant number of bioactive peptides possess a C-terminal amide.[1][2] This modification is often crucial for their biological activity for several key reasons:
-
Increased Stability: The amide group protects the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby prolonging its half-life in a biological system.
-
Enhanced Receptor Binding: The neutral charge of the amide group, compared to the negative charge of a carboxyl group, can lead to more favorable interactions with a target receptor.
-
Structural Integrity: Amidation can influence the peptide's secondary structure, which is often critical for its biological function.
Hypothetical Mechanism of Action: A Research Workflow
Given the absence of specific data, a systematic approach is required to determine the mechanism of action of Ala-Glu-Asn-Lys-NH2. The following diagram outlines a potential experimental workflow.
Caption: A hypothetical workflow for elucidating the mechanism of action of a novel peptide.
Potential Signaling Pathways to Investigate
Based on the amino acid composition, several signaling pathways could be hypothetically modulated by Ala-Glu-Asn-Lys-NH2. The presence of charged residues suggests potential interactions with cell surface receptors.
Caption: A potential G-protein coupled receptor (GPCR) signaling pathway.
Summary of Potential Experimental Protocols
Elucidating the mechanism of action would involve a multi-faceted approach. Below are summarized methodologies for key experiments.
| Experiment | Objective | Methodology |
| Cell Viability Assay | To assess the cytotoxic or proliferative effects of the peptide. | Cells are cultured in the presence of varying concentrations of the peptide. Viability is measured using MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®). |
| Receptor Binding Assay | To determine if the peptide binds to a specific cell surface receptor. | A radiolabeled or fluorescently-tagged version of the peptide is incubated with cells or membrane preparations expressing the receptor of interest. Binding is quantified by measuring the signal associated with the cells/membranes. |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of the peptide to its target protein. | The target protein is immobilized on a sensor chip. The peptide is flowed over the chip at various concentrations, and the change in the refractive index at the surface is measured to determine association and dissociation rates. |
| Western Blotting | To detect changes in the expression or phosphorylation state of proteins in a signaling pathway. | Cells are treated with the peptide, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins and their phosphorylated forms. |
| Quantitative PCR (qPCR) | To measure changes in the gene expression of downstream targets. | RNA is extracted from peptide-treated cells and reverse-transcribed to cDNA. The expression levels of target genes are quantified by PCR using gene-specific primers and a fluorescent probe. |
While the specific mechanism of action for this compound remains to be elucidated, its chemical structure provides a foundation for hypothesizing its potential biological roles. The presence of charged amino acids and a stabilizing C-terminal amide group suggests that it could be a bioactive peptide. The experimental framework outlined in this guide provides a roadmap for future research to uncover its specific biological functions and signaling pathways. Such studies are essential to determine its potential as a therapeutic agent or a tool for biological research.
References
The Discovery of AENK: A Potent Tetrapeptide Inhibitor of Asparagine Endopeptidase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Asparagine endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its activity is implicated in antigen presentation, protein processing, and the progression of diseases such as cancer and neurodegenerative disorders, including Alzheimer's disease. The discovery of potent and selective inhibitors of AEP is therefore of significant interest for therapeutic development. This technical guide focuses on the discovery and characterization of the tetrapeptide AENK (Fmoc-Ala-Glu-Asn-Lys-NH2), a selective inhibitor of AEP.
Core Concepts
The tetrapeptide AENK acts as a competitive inhibitor of AEP, targeting the enzyme's active site. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. The asparagine residue within the AENK sequence is crucial for its recognition and binding to the AEP active site. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal amide provide stability and block exopeptidase activity, ensuring that the inhibitory action is specific to the endopeptidase activity of AEP.
An inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where the critical asparagine (Asn) residue is replaced by glutamine (Gln), has been used in studies to demonstrate the specificity of AENK.[1][2] The lack of inhibitory activity of AEQK highlights the importance of the asparagine side chain for binding to the AEP active site.[1][2]
Quantitative Data
| Inhibitor Name | Chemical Structure/Sequence | Target | Reported Potency |
| AENK | This compound | Asparagine Endopeptidase (AEP) | Effective at ~1 mg/mL (in vitro)[3] |
| AEQK (Control) | Fmoc-Ala-Glu-Gln-Lys-NH2 | Asparagine Endopeptidase (AEP) | Inactive[1][2] |
| δ-secretase inhibitor 11 | Not a peptide | Asparagine Endopeptidase (AEP) | IC50 ≈ 150 nM[4] |
Experimental Protocols
Synthesis of Tetrapeptide AENK (this compound)
The synthesis of AENK is achieved through standard Fmoc solid-phase peptide synthesis (SPPS).[5]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected resin using HBTU and DIPEA in DMF.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the following order: Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine.
-
N-terminal Fmoc Capping: Introduce the N-terminal Fmoc group by reacting the N-terminus with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Asparagine Endopeptidase (AEP) Inhibition Assay
The inhibitory activity of AENK on AEP can be determined using a fluorogenic substrate-based enzymatic assay.[4]
Materials:
-
Recombinant human AEP
-
Assay buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin)
-
AENK inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If using a pro-enzyme form of AEP, pre-incubate it in an activation buffer (e.g., 0.1 M sodium acetate, 0.1 M NaCl, pH 4.5) to allow for auto-activation.
-
Assay Preparation: In the wells of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the AENK inhibitor to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add a fixed concentration of active AEP to each well.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AEP Signaling Pathway and Inhibition by AENK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Indispensable Role of C-Terminal Amidation in Synthetic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics and research, the modification of synthetic peptides is a critical strategy to enhance their efficacy, stability, and overall performance. Among these modifications, C-terminal amidation stands out as a fundamental and widely adopted approach. This in-depth technical guide explores the core purposes of C-terminal amidation, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. By mimicking a common post-translational modification found in nature, C-terminal amidation confers significant advantages to synthetic peptides, making them more robust and biologically active molecules.
The Core Purpose of C-Terminal Amidation
The primary function of C-terminal amidation is to convert the terminal carboxylic acid group of a peptide to a carboxamide. This seemingly subtle chemical change has profound implications for the peptide's physicochemical properties and biological function.
Increased Stability and Half-Life: One of the most significant benefits of C-terminal amidation is the enhanced stability of the peptide.[1][2] The terminal amide group renders the peptide more resistant to degradation by exopeptidases, particularly carboxypeptidases, which specifically cleave the C-terminal peptide bond.[3] This increased resistance to enzymatic degradation translates to a longer circulating half-life in biological systems, a crucial attribute for therapeutic peptides. By neutralizing the negative charge of the carboxylate, amidation can also reduce interactions with proteolytic enzymes.[3]
Enhanced Receptor Binding and Biological Activity: Many endogenous peptide hormones and neurotransmitters are naturally C-terminally amidated, and this modification is often essential for their biological activity.[4][5][6] The amide group can be a key structural element for high-affinity binding to G protein-coupled receptors (GPCRs).[7] The neutral amide may participate in crucial hydrogen bonding interactions within the receptor's binding pocket, which would not be possible with a charged carboxylate group.[7] This enhanced binding affinity often leads to a significant increase in the peptide's biological potency. For many peptides, the C-terminal amide is critical for full biological activity.[5]
Mimicking the Native Structure: C-terminal amidation allows synthetic peptides to more closely mimic the structure of their natural counterparts.[8] This is particularly important for peptides intended to interact with biological systems that have evolved to recognize the amidated form.
Quantitative Impact of C-Terminal Amidation
The advantages of C-terminal amidation are not merely qualitative. Quantitative studies have demonstrated significant improvements in the stability and activity of amidated peptides compared to their non-amidated (free acid) counterparts.
| Peptide | Parameter | Non-Amidated (Free Acid) | Amidated | Fold Change | Reference(s) |
| Stability (Half-Life) | |||||
| Glucagon-like peptide-1 (GLP-1) (7-37) vs (7-36)amide | In vitro plasma half-life | ~32 minutes | ~42 minutes | ~1.3x increase | [9] |
| Receptor Binding Affinity (Kd/Ki) | |||||
| Neuropeptide Y (NPY) | Y1 Receptor Binding (Ki) | Micromolar affinity for truncated analogs | Nanomolar affinity for full-length amidated NPY | Significant increase | [10] |
| Biological Activity (EC50/IC50) | |||||
| Secretin | Stimulation of cAMP response (EC50) | Higher EC50 (less potent) | Lower EC50 (more potent) | Varies by analog | [11] |
| Neuropeptide Y (NPY) | Receptor Activation (EC50) | Significantly higher EC50 for non-amidated fragments | Nanomolar EC50 for amidated NPY | Significant increase | [12] |
The Natural Blueprint: Enzymatic Amidation by PAM
In biological systems, C-terminal amidation is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[13][14][15] Understanding this natural process provides the rationale for its application in synthetic peptide design. The PAM enzyme performs a two-step reaction:
-
Hydroxylation: The first domain, Peptidylglycine alpha-hydroxylating monooxygenase (PHM), utilizes molecular oxygen, ascorbate, and copper to hydroxylate the α-carbon of the C-terminal glycine residue of a peptide precursor.[16][17]
-
Lyase Reaction: The second domain, Peptidyl-α-hydroxyglycine alpha-amidating lyase (PAL), then cleaves the N-Cα bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.[16][17]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with C-Terminal Amidation
This protocol describes the manual synthesis of a C-terminally amidated peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[19]
-
Activator base: DIPEA (N,N-Diisopropylethylamine)[19]
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[18]
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[18]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.[18][19]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[19]
-
-
Monitoring Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and washing (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
-
Purification and Analysis: Dry the crude peptide pellet. The peptide is then typically purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
In Vitro Peptide Stability Assay in Serum
This protocol outlines a general procedure to assess the stability of a peptide in serum over time.[3][20][21]
Materials:
-
Test peptide (amidated and non-amidated versions)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution: Acetonitrile (ACN) with 1% TFA or cold ethanol
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with serum to a final peptide concentration of, for example, 100 µg/mL. Prepare a control sample by mixing the peptide with PBS instead of serum.
-
Incubate the tubes at 37°C.[20]
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a 2-3 fold volume of cold precipitating solution to stop enzymatic activity and precipitate serum proteins.[20]
-
Vortex and incubate on ice for at least 20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase exponential decay curve to calculate the peptide's half-life (t1/2).
Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki or IC50) of a test peptide to its receptor.[22][23][24][25]
Materials:
-
Cell line or membrane preparation expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled test peptides (amidated and non-amidated)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Filter plates and vacuum manifold (for filtration-based assays) or appropriate microplates for the chosen detection method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test peptides in binding buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its Kd.
-
Prepare the receptor source (e.g., cell membrane homogenate) at a concentration that provides a good signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add the serially diluted unlabeled test peptides to the wells.
-
Add the labeled ligand to all wells (except for non-specific binding controls).
-
For total binding, add only the labeled ligand and receptor.
-
For non-specific binding, add the labeled ligand, receptor, and a high concentration of an unlabeled ligand known to bind the receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
For filtration assays, rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound ligand.[25]
-
-
Detection:
-
For radiolabeled ligands, add scintillation cocktail to the filters and count the radioactivity.
-
For fluorescently labeled ligands, measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled test peptide.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Bioassay for Peptide Activity
This protocol provides a general framework for assessing the biological activity (e.g., EC50) of a peptide by measuring a downstream cellular response.[26][27][28][29]
Materials:
-
A cell line that expresses the receptor for the test peptide and exhibits a measurable response upon receptor activation (e.g., cAMP production, calcium flux, reporter gene expression).
-
Cell culture medium and supplements.
-
Test peptides (amidated and non-amidated).
-
Assay kit for measuring the specific cellular response (e.g., cAMP ELISA kit, calcium-sensitive fluorescent dye).
-
Plate reader capable of detecting the output of the assay (e.g., absorbance, fluorescence, luminescence).
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions and seed them into 96-well plates at a suitable density. Allow the cells to adhere and grow overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptides in assay buffer or serum-free medium.
-
Remove the culture medium from the cells and replace it with the peptide solutions.
-
-
Incubation: Incubate the cells with the peptides for a predetermined time at 37°C to allow for receptor binding and signal transduction.
-
Measurement of Cellular Response: Following the instructions of the specific assay kit, lyse the cells (if necessary) and measure the downstream signal. For example, for a cAMP assay, you would lyse the cells and then perform an ELISA to quantify the intracellular cAMP levels.
-
Data Analysis:
-
Plot the measured response against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).
-
Visualizing the Workflow and Signaling
General Workflow for Synthetic Peptide Production
This diagram illustrates the key stages involved in the synthesis, purification, and analysis of a C-terminally amidated peptide.[8][30][31][32]
Signaling Pathway of an Amidated Peptide: Gonadotropin-Releasing Hormone (GnRH)
GnRH is a C-terminally amidated decapeptide that plays a pivotal role in reproduction. It binds to the GnRH receptor (a GPCR) on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Conclusion
C-terminal amidation is a cornerstone of synthetic peptide chemistry, offering a powerful strategy to enhance the therapeutic potential and research utility of peptides. By increasing stability against enzymatic degradation, improving receptor binding affinity, and augmenting biological activity, this modification addresses several key challenges in peptide drug development. The well-established protocols for solid-phase synthesis and subsequent bioanalytical evaluation enable the routine incorporation and assessment of C-terminal amidation. As the demand for sophisticated and robust peptide-based therapeutics continues to grow, a thorough understanding of the principles and practices of C-terminal amidation remains essential for researchers and developers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Function of VIP and Oxytocin: Mechanisms of C-terminal Amidation, Oxytocin Secretion and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidation of Bioactive Peptides: The Structure of the Lyase Domain of the Amidating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 16. Reaction Mechanism of the Bicopper Enzyme Peptidylglycine α-Hydroxylating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 23. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 24. youtube.com [youtube.com]
- 25. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 26. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. international-pharma.com [international-pharma.com]
- 28. genscript.com [genscript.com]
- 29. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. biomatik.com [biomatik.com]
- 32. technoprocur.cz [technoprocur.cz]
In-Depth Technical Guide: Properties and Applications of CAS Number 220701-06-4 (Fmoc-Ala-Glu-Asn-Lys-NH2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of the tetrapeptide with CAS number 220701-06-4, chemically identified as Fmoc-Ala-Glu-Asn-Lys-NH2. This compound has garnered significant interest in the field of neurodegenerative disease research, particularly for its role as a selective inhibitor of asparagine endopeptidase (AEP), also known as delta-secretase. AEP is a lysosomal cysteine protease implicated in the pathological processing of amyloid precursor protein (APP) and tau, both of which are central to the pathogenesis of Alzheimer's disease. This document details the available physicochemical properties, mechanism of action, and relevant experimental protocols for the application of this inhibitor in a research setting.
Chemical and Physical Properties
This compound is a synthetic, N-terminally Fmoc-protected tetrapeptide amide. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group enhances its hydrophobicity, which can be advantageous for cell permeability in in vitro studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220701-06-4 | --INVALID-LINK-- |
| Chemical Name | This compound | --INVALID-LINK--[1] |
| Synonyms | Fmoc-AENK-NH2, AEP Inhibitor | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Formula | C₃₃H₄₃N₇O₉ | --INVALID-LINK-- |
| Molecular Weight | 681.74 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), sparingly soluble in water | --INVALID-LINK-- |
| Storage | Store at -20°C to -80°C for long-term stability. | --INVALID-LINK--[1] |
Note: Detailed physicochemical data such as melting point, pKa, and spectroscopic data (NMR, Mass Spectrometry) are not widely available in public literature and are typically found in supplier-specific documentation.
Mechanism of Action: Inhibition of Asparagine Endopeptidase (AEP)
This compound functions as a selective inhibitor of asparagine endopeptidase (AEP), a lysosomal cysteine protease.[1] AEP's enzymatic activity is highly pH-dependent, with optimal activity in the acidic environment of lysosomes. In the context of Alzheimer's disease, AEP has been identified as a "delta-secretase" that cleaves both amyloid precursor protein (APP) and tau protein at specific asparagine residues.
The cleavage of APP by AEP is a critical step in the amyloidogenic pathway. AEP cleaves APP at Asn373 and Asn585. This cleavage generates APP fragments that are subsequently processed by β-secretase (BACE1) and γ-secretase to produce amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques in the brains of Alzheimer's patients. By inhibiting AEP, this compound prevents this initial cleavage of APP, thereby reducing the downstream production of neurotoxic Aβ peptides.
For effective experimental design, it is recommended to use an inactive control peptide, such as Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2), where the asparagine (Asn) residue critical for AEP recognition is replaced by glutamine (Gln).[3] This control helps to ensure that the observed effects are due to the specific inhibition of AEP.
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). A detailed, generalized protocol is provided below.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, diethyl ether)
-
Reverse-phase HPLC system
-
Mass spectrometer and NMR spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent like HBTU/HOBt and a base such as DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Subsequent Amino Acid Couplings: Sequentially couple Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH, with an Fmoc deprotection step after each coupling.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Asparagine Endopeptidase (AEP) Inhibition Assay
This fluorometric assay measures the activity of AEP and the inhibitory effect of this compound.
Materials:
-
Recombinant AEP
-
AEP assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)[4]
-
This compound (test inhibitor)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (negative control)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Solutions: Dissolve the AEP substrate, test inhibitor, and negative control in DMSO to make stock solutions.
-
Assay Setup: In a 96-well black microplate, add the AEP assay buffer.
-
Add Inhibitor: Add varying concentrations of this compound or the negative control to the wells. Include wells with DMSO only as a vehicle control.
-
Pre-incubation: Add recombinant AEP to all wells (except for a no-enzyme control) and pre-incubate with the inhibitors for 15 minutes at 37°C.
-
Initiate Reaction: Add the AEP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) every minute for 30-60 minutes.[4]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each condition. Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
Cell-Based Assay for APP Cleavage
This protocol uses Western blotting to detect the effect of this compound on the cleavage of APP in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293 cells stably overexpressing APP)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-APP C-terminal, anti-Aβ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture the cells to a suitable confluency and then treat with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the C-terminal of APP or Aβ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. A reduction in the levels of APP C-terminal fragments (CTFs) would indicate inhibition of APP cleavage.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion
This compound is a valuable research tool for investigating the role of asparagine endopeptidase in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. Its ability to selectively inhibit AEP provides a means to dissect the molecular mechanisms of APP and tau processing. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and application of this inhibitor in a laboratory setting. Further research into the in vivo efficacy and safety of this and similar AEP inhibitors may pave the way for novel therapeutic strategies for Alzheimer's disease.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Protected Peptide Amides with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of C-terminal peptide amides is a critical process in drug discovery and development, as many biologically active peptides possess an amide rather than a carboxylic acid at their C-terminus. The use of 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) offers a robust and versatile methodology for preparing these molecules. This document provides detailed protocols and data for the synthesis of protected peptide amides using Fmoc chemistry, focusing on the use of rink amide resins.
Key Principles of Fmoc Peptide Amide Synthesis
Fmoc-based peptide amide synthesis relies on the use of a base-labile Fmoc protecting group for the α-amino group of the amino acids and an acid-labile rink amide resin. The synthesis proceeds through a series of repeated cycles of deprotection and coupling.
The core steps involve:
-
Resin Swelling: The rink amide resin is swollen in a suitable solvent, typically dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
These steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Experimental Protocols
Materials and Reagents:
-
Rink Amide MBHA or Rink Amide AM resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room time with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Data Presentation
Table 1: Reagent Stoichiometry for a 0.1 mmol Scale Synthesis
| Reagent | Molar Equiv. (to resin) | Amount for 0.1 mmol |
| Fmoc-Amino Acid | 5 | 0.5 mmol |
| DIC | 5 | 0.5 mmol |
| OxymaPure | 5 | 0.5 mmol |
| Piperidine (in DMF) | 20% (v/v) | 5 mL |
Table 2: Common Cleavage Cocktails for Peptide Amides
| Cocktail Composition (v/v/v) | Target Residues | Cleavage Time |
| TFA/TIS/H2O (95:2.5:2.5) | General purpose, for peptides with Arg, His, Trp | 2-3 hours |
| TFA/TIS/EDT/H2O (94:1:2.5:2.5) | For peptides containing Cys | 2-4 hours |
| TFA/DODT (97.5:2.5) | For peptides with sensitive Trp residues | 2-3 hours |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DODT: 3,6-Dioxa-1,8-octanedithiol
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Synthesis of Peptide Amides.
Caption: Mechanism of Fmoc Deprotection using Piperidine.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, recoupling may be necessary. For difficult couplings, such as those involving sterically hindered amino acids (e.g., Val, Ile), longer coupling times or the use of a more potent coupling reagent like HATU may be required.
-
Aggregation: During the synthesis of long or hydrophobic peptides, chain aggregation can occur, leading to incomplete reactions. The use of pseudo-prolines or backbone-protected amino acids can help to disrupt secondary structures and improve synthesis efficiency.
-
Side Reactions: The choice of cleavage cocktail is crucial to minimize side reactions. For example, peptides containing tryptophan are susceptible to oxidation, and the inclusion of scavengers like TIS is essential. For arginine-containing peptides, TIS helps to prevent the re-attachment of the Pbf protecting group to other nucleophilic residues.
By following these protocols and considering the potential challenges, researchers can successfully synthesize high-quality protected peptide amides for a wide range of applications in research and drug development.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Ala-Glu-Asn-Lys-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the purification of the N-terminally protected tetrapeptide, Fmoc-Ala-Glu-Asn-Lys-NH2, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] RP-HPLC is the standard and most effective method for purifying synthetic peptides to a high degree of purity required for research and development applications.[1][2] This protocol outlines the materials, instrumentation, and a step-by-step methodology for analytical assessment, preparative purification, and post-purification processing of this compound.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone technique for producing synthetic peptides.[3] The synthesis involves a stepwise addition of amino acids to a growing chain anchored on a solid support.[4] Upon completion, the peptide is cleaved from the resin, a process that also removes side-chain protecting groups, yielding a crude product.[5][6] This crude mixture necessitates a robust purification strategy to isolate the desired full-length peptide.
Reverse-phase HPLC is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile buffers, which are easily removed during lyophilization.[2] The method separates molecules based on their hydrophobicity.[7] Peptides are bound to a non-polar stationary phase (typically C18-bonded silica) and eluted by a gradient of increasing organic solvent concentration.[1][7] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak sharpness and resolution.[8][9]
This application note details a reproducible RP-HPLC method optimized for the purification of this compound, a moderately hydrophobic protected tetrapeptide.
Experimental Protocols
Materials and Equipment
| Item | Specification |
| Solvents | HPLC Grade Acetonitrile (ACN), HPLC Grade Water |
| Reagents | Trifluoroacetic Acid (TFA), Sequencing Grade |
| Crude Peptide | Lyophilized crude this compound (post-SPPS and cleavage) |
| HPLC System | Preparative HPLC system with gradient capability, UV detector, and fraction collector |
| Analytical Column | C18 Reverse-Phase, 5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm |
| Preparative Column | C18 Reverse-Phase, 5-10 µm particle size, 100-120 Å pore size, 21.2 x 150 mm |
| Other Equipment | Vortex mixer, analytical balance, pH meter, lyophilizer (freeze-dryer) |
Mobile Phase Preparation
Proper mobile phase preparation is critical for reproducible results.
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.
Sample Preparation
-
Weigh approximately 100 mg of the crude lyophilized this compound powder.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is poor, add a small amount of Mobile Phase B or DMSO to aid dissolution.
-
For analytical HPLC, prepare a stock solution of 1 mg/mL.
-
For preparative HPLC, prepare a concentrated solution (e.g., 20-50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical HPLC Method Development
Before scaling up to a preparative run, an analytical method is developed to determine the retention time of the target peptide and the impurity profile.[8]
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (for peptide bonds) and 265 nm (for Fmoc group) |
| Column Temp. | 35-40°C[10] |
| Injection Vol. | 10-20 µL |
| Gradient | Time (min) |
| 0.0 | |
| 25.0 | |
| 27.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
This gradient helps to establish the approximate percentage of Mobile Phase B at which the target peptide elutes. The gradient for the preparative run can then be optimized to be shallower around this point to maximize resolution.[11]
Preparative HPLC Purification
The goal of the preparative run is to isolate the main peak corresponding to the target peptide.
| Parameter | Setting |
| Column | C18, 21.2 x 150 mm, 5-10 µm |
| Flow Rate | 18-20 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 35-40°C |
| Loading | Up to 100 mg of crude peptide per injection (loading capacity should be optimized) |
| Gradient | Time (min) |
| 0.0 | |
| 40.0 | |
| 42.0 | |
| 45.0 | |
| 45.1 | |
| 50.0 | |
| Note: This is an example gradient, optimized from the analytical run. A 0.5-1% per minute increase in Mobile Phase B around the elution point of the target peptide is recommended. |
Fraction Collection and Analysis
-
Set the fraction collector to begin collecting fractions just before the elution of the main product peak.
-
Collect fractions in appropriately sized tubes (e.g., 5-10 mL per fraction).
-
Analyze the purity of each collected fraction using the analytical HPLC method described in section 2.4.
-
Pool all fractions that meet the desired purity level (e.g., >98%).
Post-Purification Processing
-
Combine the pure fractions into a single container.
-
Freeze the pooled solution completely at -80°C.
-
Lyophilize the frozen solution until all solvent is removed, yielding a white, fluffy powder.
-
Determine the final yield and confirm the identity and purity of the final product using analytical HPLC and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the expected results from a typical purification run.
Table 1: Crude Peptide Analysis Summary
| Parameter | Result |
|---|---|
| Appearance | Off-white lyophilized powder |
| Purity by Analytical HPLC (%) | ~65% |
| Major Impurities | Deletion sequences, incompletely deprotected peptides |
Table 2: Final Purified Peptide Summary
| Parameter | Result |
|---|---|
| Appearance | White lyophilized powder |
| Purity by Analytical HPLC (%) | >98.5% |
| Overall Yield (%) | 25-35% |
| Identity (ESI-MS) | [M+H]⁺: Expected m/z |
| Storage | Store at -20°C or -80°C, desiccated |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for HPLC purification of this compound.
Conclusion
The described reverse-phase HPLC protocol provides a reliable and effective method for the purification of this compound from a crude synthetic mixture. By optimizing the gradient on an analytical scale before scaling up to a preparative column, high purity (>98%) can be consistently achieved. This method is suitable for producing high-quality peptide material for various applications in research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Fmoc-Ala-Glu-Asn-Lys-NH2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Glu-Asn-Lys-NH2, also known as Fmoc-AENK-NH2, is a synthetic tetrapeptide that serves as a selective inhibitor of Asparagine Endopeptidase (AEP), also referred to as δ-secretase or legumain.[1][2] AEP is a lysosomal cysteine protease that plays a significant role in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease.[2] It has been shown to cleave key proteins such as Amyloid Precursor Protein (APP) and the Netrin-1 receptor UNC5C, contributing to amyloid-β (Aβ) production and neuronal cell death.[2] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays to study its inhibitory effects on AEP and its downstream pathological consequences.
Peptide Specifications and Handling
Structure: this compound Molecular Formula: C₄₃H₅₅N₇O₁₁ Appearance: White to off-white powder Purity: ≥95% (as determined by HPLC) Storage: Store at -20°C to -80°C. For long-term storage, it is recommended to store in a desiccated environment.
Stock Solution Preparation: For in vitro assays, prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of peptide in DMSO. Further dilutions to the final working concentration should be made in the respective assay buffer. It is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Application 1: In Vitro Inhibition of Asparagine Endopeptidase (AEP) Activity
This protocol describes a fluorometric assay to determine the inhibitory potency of this compound against recombinant human AEP. The assay is based on the cleavage of a fluorogenic AEP substrate, releasing a fluorescent signal that can be quantified.
Experimental Protocol: Fluorometric AEP Inhibition Assay
Materials:
-
Recombinant Human AEP (pro-form)
-
AEP Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
AEP Activation Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
-
Fluorogenic AEP Substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
This compound (Test Inhibitor)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (Inactive Control)
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Activate Recombinant AEP:
-
Dilute the pro-form of recombinant human AEP to a concentration of 100 µg/mL in AEP Activation Buffer.
-
Incubate at 37°C for 2 hours to allow for auto-activation.
-
-
Prepare Assay Components:
-
Prepare a stock solution of the fluorogenic AEP substrate (e.g., 10 mM in DMSO). Dilute the substrate stock to a working concentration (e.g., 200 µM) in AEP Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in AEP Assay Buffer to obtain a range of inhibitor concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
Prepare the inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2, in the same manner.
-
Dilute the activated AEP to a working concentration (e.g., 1 ng/µL) in AEP Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a black 96-well microplate, add the following:
-
Test wells: 25 µL of serially diluted this compound and 25 µL of activated AEP solution.
-
Control wells (No inhibitor): 25 µL of AEP Assay Buffer (with DMSO vehicle) and 25 µL of activated AEP solution.
-
Inactive control wells: 25 µL of serially diluted Fmoc-Ala-Glu-Gln-Lys-NH2 and 25 µL of activated AEP solution.
-
Blank wells (No enzyme): 50 µL of AEP Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted AEP substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AEP activity.
-
Data Presentation
| Compound | Target | Assay Type | IC50 Value |
| This compound | Asparagine Endopeptidase (AEP) | Fluorometric Inhibition Assay | To be determined experimentally |
| δ-secretase inhibitor 11 | Asparagine Endopeptidase (AEP) | Fluorometric Inhibition Assay | 0.31 ± 0.15 µM[3] |
Note: The IC50 for this compound should be determined experimentally following the protocol above. The provided value for δ-secretase inhibitor 11 is for reference.
Experimental Workflow: AEP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against AEP.
Application 2: Inhibition of Amyloid Precursor Protein (APP) Cleavage
This protocol describes an in vitro assay to evaluate the ability of this compound to inhibit the cleavage of APP by AEP in cell lysates. The cleavage products are detected by Western blotting.
Experimental Protocol: In Vitro APP Cleavage Assay
Materials:
-
HEK293 cells overexpressing a tagged version of APP (e.g., GFP-APP or GST-APP)
-
Cell Lysis Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, 0.1% CHAPS, 0.5% Triton X-100, pH 7.4)
-
Reaction Buffer (pH 6.0)
-
This compound
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (Inactive Control)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-GFP, anti-GST, or anti-APP (N-terminal or C-terminal specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293 cells overexpressing tagged APP.
-
Harvest cells and wash with PBS.
-
Lyse the cells in Cell Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the cell lysate containing tagged APP with the Reaction Buffer (pH 6.0) to activate endogenous AEP.
-
Add this compound at various concentrations. Include a vehicle control (DMSO) and an inactive control (Fmoc-Ala-Glu-Gln-Lys-NH2).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the full-length APP and its cleavage products.
-
Compare the extent of APP cleavage in the presence and absence of this compound to determine its inhibitory effect.
-
Data Presentation
| Treatment | Full-Length APP (Relative Intensity) | APP Cleavage Product (Relative Intensity) |
| Vehicle Control | To be determined experimentally | To be determined experimentally |
| This compound | To be determined experimentally | To be determined experimentally |
| Fmoc-Ala-Glu-Gln-Lys-NH2 | To be determined experimentally | To be determined experimentally |
Signaling Pathway: AEP-Mediated APP Cleavage
Caption: AEP-mediated cleavage of APP and its inhibition by this compound.
Application 3: Inhibition of UNC5C Receptor Proteolysis
This protocol is adapted from a published study and describes an in vitro assay to assess the inhibition of UNC5C cleavage by AEP using this compound.
Experimental Protocol: In Vitro UNC5C Cleavage Assay
Materials:
-
Source of UNC5C protein (e.g., cell lysate from cells overexpressing HA-tagged UNC5C, or purified recombinant GST-UNC5C)
-
Source of AEP activity (e.g., brain lysates from wild-type mice, or recombinant AEP)
-
Reaction Buffer (pH 6.0)
-
This compound
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (Inactive Control)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-HA or anti-GST
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Prepare Reaction Components:
-
Prepare cell or brain lysates containing UNC5C and/or AEP as described in the APP cleavage assay.
-
-
In Vitro Cleavage Reaction:
-
Incubate the source of UNC5C with the source of AEP in the Reaction Buffer (pH 6.0) at 37°C for a specified time (e.g., 45 minutes).
-
In parallel reactions, pre-incubate the AEP source with this compound or the inactive control peptide before adding the UNC5C substrate.
-
-
Western Blot Analysis:
-
Follow the Western blot procedure as described for the APP cleavage assay, using an appropriate primary antibody to detect the tagged UNC5C protein and its cleavage fragments.
-
-
Data Analysis:
-
Compare the intensity of the full-length UNC5C band and the appearance of cleavage fragments across the different conditions to evaluate the inhibitory effect of this compound.
-
Data Presentation
| Treatment | Full-Length UNC5C (Relative Intensity) | UNC5C Cleavage Fragments (Presence/Absence) |
| Vehicle Control | To be determined experimentally | Present |
| This compound | To be determined experimentally | Absent or Reduced |
| Fmoc-Ala-Glu-Gln-Lys-NH2 | To be determined experimentally | Present |
Peptide Synthesis, Purification, and Characterization
Synthesis: this compound is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry on a Rink Amide resin. The synthesis involves the sequential coupling of Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH) followed by cleavage from the resin and deprotection of the side chains.
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Fractions containing the pure peptide are collected and lyophilized.
Characterization: The identity and purity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Conclusion
This compound is a valuable tool for studying the role of AEP in various physiological and pathological processes. The protocols provided herein offer a framework for researchers to investigate the inhibitory effects of this peptide on AEP activity and its subsequent impact on the processing of key substrates like APP and UNC5C. These in vitro assays are essential for the preclinical evaluation of potential therapeutic agents targeting AEP for the treatment of Alzheimer's disease and other related disorders.
References
- 1. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Delta-secretase cleaves amyloid precursor protein and regulates the pathogenesis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of AENK Peptide in Neurodegeneration Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke-related cognitive decline, represent a significant and growing global health challenge. A key pathological feature in many of these conditions is the abnormal processing and aggregation of proteins, leading to neuronal dysfunction and death. Asparagine endopeptidase (AEP), a lysosomal cysteine protease, has emerged as a critical player in this process. Under acidic conditions, often present in aging and diseased brains, AEP becomes activated and can cleave key substrates such as Amyloid Precursor Protein (APP), Tau, and SET (an inhibitor of Protein Phosphatase 2A), contributing to the pathology of these devastating disorders.
The AENK peptide is a potent and specific inhibitor of AEP. Research has demonstrated its neuroprotective effects in various models of neurodegeneration, primarily by preventing the detrimental cleavage of AEP substrates. These application notes provide a comprehensive overview of the role of AENK in neurodegeneration studies, including its mechanism of action, quantitative effects in preclinical models, and detailed protocols for its application in experimental research.
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of the AENK peptide, it is crucial to visualize its mechanism of action and the experimental workflows used to evaluate its efficacy.
Application Notes: Asparaginyl Endopeptidase (AEP) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginyl Endopeptidase (AEP), also known as legumain or δ-secretase, is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine (Asn) residues.[1] AEP is synthesized as an inactive zymogen and requires an acidic environment for autocatalytic activation, with its enzymatic activity being highly pH-dependent.[2][3] Dysregulation and overexpression of AEP have been implicated in various pathologies, including cancer, immune disorders, and neurodegenerative diseases.[1]
In the context of neurodegeneration, particularly Alzheimer's disease (AD), AEP is a critical drug target.[1] It has been shown to cleave key proteins such as Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles, the hallmark pathologies of AD.[1][4] Therefore, the inhibition of AEP activity presents a promising therapeutic strategy for developing disease-modifying treatments.[1][5]
This document provides a detailed protocol for a fluorometric AEP inhibition assay, outlines the AEP signaling pathway, and presents quantitative data for known inhibitors.
AEP Signaling Pathway in Neurodegeneration
In pathological conditions like Alzheimer's disease, inflammatory triggers and age-related factors can activate the C/EBPβ transcription factor. C/EBPβ upregulates the expression of AEP. The acidic environment of the lysosome activates AEP, which then cleaves substrates like APP and Tau. This cleavage is a critical step in the progression of neurodegenerative pathology.
References
- 1. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine Endopeptidase (δ Secretase), an Enzyme Implicated in Alzheimer’s Disease Pathology, Is an Inhibitor of Axon Regeneration in Peripheral Nerves | eNeuro [eneuro.org]
- 5. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficient Cleavage of the Fmoc Group in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the routine construction of complex peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical component of the most widely used SPPS strategy due to its base lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[1] The selective removal of the Nα-Fmoc group at each cycle of peptide elongation is a crucial step that dictates the overall yield and purity of the final synthetic peptide. This application note provides detailed protocols for the efficient cleavage of the Fmoc group, summarizes key quantitative data, and discusses potential side reactions and mitigation strategies.
The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[2] A secondary amine, most commonly piperidine, acts as the base to abstract the acidic proton on the fluorenyl ring system.[3][4] This initiates a cascade that results in the cleavage of the carbamate bond, releasing the free N-terminal amine of the peptide and generating dibenzofulvene (DBF) and carbon dioxide.[2] The liberated DBF can potentially react with the newly deprotected amine, leading to undesired side products. Therefore, the secondary amine used for deprotection also serves as a scavenger for DBF, forming a stable adduct.[2]
Key Reagents and Considerations
The efficiency of Fmoc cleavage is influenced by the choice of base, solvent, reaction time, and temperature. While piperidine is the most common reagent, alternatives such as 4-methylpiperidine and piperazine have also been explored to address specific challenges like aggregation.[3][5] N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, but its quality is paramount, as amine impurities can cause premature Fmoc deprotection.[6]
Table 1: Common Reagents for Fmoc Deprotection
| Reagent | Concentration in DMF | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | 5-20 minutes | The most common and effective reagent for Fmoc cleavage.[7][8] |
| 4-Methylpiperidine | 20% (v/v) | 1-5 minutes (repeated) | Offers similar efficiency to piperidine.[3] |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Microwave-assisted methods | Used as an alternative to piperidine, may require solubility enhancers.[5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | Shorter reaction times | A stronger, non-nucleophilic base that can be effective for hindered systems or to overcome aggregation.[2][9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for removing the Nα-Fmoc group from a resin-bound peptide during SPPS.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) Piperidine in high-purity, amine-free DMF
-
DMF for washing
-
Reaction vessel for SPPS (manual or automated)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry gently using a shaker, rocker, or by bubbling with an inert gas for an initial 1-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Continue the agitation for an additional 15-20 minutes to ensure complete deprotection.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy
The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
-
Collected filtrate from the Fmoc deprotection steps
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
DMF for dilution
Procedure:
-
Collect the combined filtrates from the deprotection steps.
-
Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm.[10]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[10]
Quantitative Data Summary
The efficiency of Fmoc cleavage is critical for the successful synthesis of the target peptide. Incomplete deprotection leads to deletion sequences, which can be difficult to separate from the desired product.
Table 2: Factors Affecting Fmoc Cleavage Efficiency
| Parameter | Condition | Effect on Cleavage | Reference |
| Piperidine Concentration | 5-50% in DMF | Higher concentrations generally lead to faster deprotection. 20% is a standard compromise between efficiency and reagent usage. | [1][11] |
| Reaction Time | 1-30 minutes | Typically, a two-step deprotection (e.g., 1 min + 15 min) is employed to ensure completeness. | [6][7] |
| Temperature | Room Temperature | Standard condition for Fmoc deprotection. Elevated temperatures are generally not required and may promote side reactions. | [8] |
| Peptide Sequence | Aggregation-prone sequences | Can lead to slow or incomplete deprotection. Switching to stronger bases like DBU or using chaotropic agents may be necessary. | [9] |
Side Reactions and Mitigation
Several side reactions can occur during Fmoc deprotection, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides. Adding 0.1 M HOBt to the piperidine deprotection solution can help suppress this side reaction.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly problematic with proline as the second amino acid. Using 2-chlorotrityl chloride resin can sterically hinder this reaction.
-
Racemization: Prolonged exposure to basic conditions can lead to epimerization at the α-carbon of the C-terminal amino acid of the growing peptide chain, especially for cysteine.[12] Minimizing deprotection times is crucial.
Final Cleavage and Deprotection of Side Chains
After the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[13][14]
During TFA cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[13][14] These can alkylate or oxidize sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[13][15][16]
Table 3: Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Target Residues / Application | Reference |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, for peptides without highly sensitive residues. TIS is a good scavenger for trityl cations. | [13] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. | [13][14] |
| TFA/EDT/H₂O/TIS | 94:2.5:2.5:1 | Effective for peptides containing cysteine and methionine. EDT is a good scavenger for t-butyl cations and helps prevent tryptophan oxidation. | [15][16] |
Protocol 3: Final Cleavage from the Resin
Materials:
-
Dry peptide-resin
-
Appropriate TFA cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Ensure the peptide-resin is thoroughly washed and dried.[14]
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for Fmoc deprotection in SPPS.
Caption: Mechanism of Fmoc cleavage by piperidine.
References
- 1. lifetein.com [lifetein.com]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
Troubleshooting & Optimization
Fmoc-Ala-Glu-Asn-Lys-NH2 solubility problems and solutions
Welcome to the technical support center for Fmoc-Ala-Glu-Asn-Lys-NH2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the solubility of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: To effectively solubilize a peptide, it's crucial to understand its properties. The peptide sequence is Alanine - Glutamic Acid - Asparagine - Lysine, with an N-terminal Fmoc protecting group and a C-terminal amide.
-
Charge Calculation:
-
Glutamic Acid (Glu): -1
-
Lysine (Lys): +1
-
N-terminal (Fmoc-protected): 0
-
C-terminal (Amide): 0
-
Net Charge at Neutral pH: 0
-
Since the peptide has a net neutral charge, it is not expected to be readily soluble in simple aqueous solutions.[1][2] The presence of the large, hydrophobic Fmoc group further decreases its hydrophilicity.
Q2: What is the recommended starting solvent for this compound?
A2: For neutral and hydrophobic peptides, especially those with an Fmoc group, the recommended starting solvent is a small amount of an organic solvent.[1][3][4]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternatives: Dimethylformamide (DMF), acetonitrile (ACN), methanol, or isopropanol.[3][4]
First, dissolve the peptide completely in a minimal volume of the organic solvent. Then, slowly add the aqueous buffer of choice to the peptide solution dropwise while vortexing to reach the desired final concentration.[3] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that specific co-solvent mixture.
Q3: I am observing poor solubility in water. Is this expected, and what should I do?
A3: Yes, poor solubility in pure water is expected for this peptide. The net neutral charge and the hydrophobic Fmoc group contribute to its low aqueous solubility.[5] A product data sheet indicates that while it is soluble in water at concentrations of 10 mg/mL or higher, its inactive counterpart (Fmoc-Ala-Glu-Gln-Lys-NH2) is insoluble in water.[5][6] If you encounter issues, follow a systematic approach. A detailed workflow is provided in the Troubleshooting Guide below.
Q4: My peptide solution is hazy or shows precipitates. What is happening?
A4: Haze or precipitation is often a sign of peptide aggregation.[3][7] This can occur when the peptide concentration exceeds its solubility limit in the chosen solvent system or due to strong intermolecular interactions. To mitigate this:
-
Sonication: Use a bath sonicator to help break up aggregates and facilitate dissolution.[4][8]
-
Chaotropic Agents: For persistent aggregation, consider using agents like 6 M Guanidine HCl or 8 M Urea.[1][3] Note that these are denaturing agents and must be removed before any functional cell-based assays.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material, which could interfere with your experiment.[4][8]
Q5: How should I properly store stock solutions of this compound?
A5: Proper storage is critical to maintain the peptide's integrity.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to several years).[1][6]
-
In Solution: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][9] Ensure the storage is in a sealed container, protected from light and moisture.[6][9]
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and its inactive control peptide, providing a clear comparison.
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound | DMSO | 100 mg/mL | 146.68 mM | Requires sonication and warming to 80°C.[6] |
| H₂O | ≥ 10 mg/mL | ≥ 14.67 mM | Saturation point is not specified.[6] | |
| Fmoc-Ala-Glu-Gln-Lys-NH2 | DMSO | 3.57 mg/mL | 5.13 mM | Requires sonication.[5] |
| (Inactive Control) | H₂O | < 0.1 mg/mL | Insoluble | [5] |
Troubleshooting Guide
This section provides a logical workflow to tackle solubility issues with this compound.
Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for dissolving this compound.
Experimental Protocols
Protocol: Small-Scale Peptide Solubility Test
This protocol is designed to determine the optimal solvent for your peptide without risking the entire sample.
Materials:
-
Lyophilized this compound peptide
-
Solvents to test: Sterile deionized water, DMSO, DMF, 10% Acetic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Pipettors and sterile tips
Methodology:
-
Aliquot Peptide: Carefully weigh out a small, manageable amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. It is crucial to perform this test on a small fraction rather than the entire stock.[1]
-
Initial Solvent Addition:
-
Step 2a (Primary Method): Add a calculated small volume of DMSO (e.g., 10 µL for a 100 mg/mL stock) to the peptide. Vortex thoroughly for 30-60 seconds. Observe for complete dissolution.
-
Step 2b (Alternative): If DMSO is incompatible with your downstream application, add 100 µL of sterile water to the 1 mg of peptide to test for a 10 mg/mL concentration. Vortex thoroughly.
-
-
Assess Dissolution: Visually inspect the solution against a dark background. If the solution is clear, the peptide is soluble under these conditions. If it is cloudy, contains suspended particles, or has visible sediment, it is not fully dissolved.
-
Troubleshooting Steps (if not dissolved):
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes. Re-inspect the solution.[8]
-
pH Modification (for aqueous attempts): If the peptide is in water and remains insoluble, add 1-2 µL of a 10% acetic acid solution.[2][3] The peptide has a neutral net charge, so altering pH may help by protonating the glutamic acid residue, giving the peptide a net positive charge and potentially increasing aqueous solubility.
-
Co-Solvent Dilution (for DMSO stock): If the DMSO stock is clear, proceed to slowly add your final aqueous buffer drop-by-drop to the DMSO solution while continuously vortexing. Stop if any cloudiness appears, as this indicates the solubility limit has been reached.[3]
-
-
Record Observations: Document the solvent, final concentration, and any additional steps (like sonication or pH adjustment) required to achieve a clear solution. This information will be vital for preparing your full stock solution.
-
Final Preparation: Once the optimal conditions are identified, scale up the procedure to dissolve the desired amount of your peptide stock. Always filter the final solution through a 0.22 µm syringe filter before use in sensitive applications.[9]
Mechanism of Action Diagram
This compound is a selective inhibitor of Asparagine Endopeptidase (AEP), also known as δ-secretase. AEP is implicated in neurodegenerative diseases like Alzheimer's through its cleavage of key proteins such as the Amyloid Precursor Protein (APP).[6][9]
Inhibition of APP Cleavage Pathway
Caption: Role of this compound in inhibiting AEP-mediated APP cleavage.
References
- 1. genscript.com [genscript.com]
- 2. biobasic.com [biobasic.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis
Welcome to the technical support center for Fmoc solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Incomplete Coupling and Deprotection
Q1.1: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What are the possible causes and solutions?
A1.1: Incomplete coupling is a common issue in SPPS, often leading to deletion sequences in the final peptide.
Possible Causes:
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. This is more common with hydrophobic sequences.
-
Steric Hindrance: Bulky amino acids or protecting groups can slow down the coupling reaction.
-
Insufficient Activation: The coupling reagents may not be activating the incoming amino acid effectively.
-
Poor Resin Swelling: The resin must be properly swelled to allow for efficient diffusion of reagents.
Troubleshooting Steps:
-
Double Couple: Repeat the coupling step with fresh reagents.
-
Use a More Potent Coupling Reagent: Switch to a more powerful activator like HATU or HCTU.
-
Increase Coupling Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature.
-
Change the Solvent: Switching from DMF to NMP or adding a chaotropic agent like DMSO can help disrupt aggregation.
-
Perform a Capping Step: To prevent the unreacted amine from participating in subsequent cycles, cap it with acetic anhydride.
Q1.2: I'm observing incomplete Fmoc deprotection. What should I do?
A1.2: Incomplete removal of the Fmoc group will block the subsequent coupling step, leading to truncated peptides.
Possible Causes:
-
Peptide Aggregation: Similar to coupling, aggregation can prevent the deprotection reagent (piperidine) from reaching the Fmoc group.
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for certain sequences.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment.
-
Use a Stronger Base: A solution of 2% DBU and 5% piperazine in NMP can be a more effective deprotection reagent than 20% piperidine in DMF.[1][2]
-
Monitor Fmoc Removal: The release of the Fmoc group can be monitored by UV spectroscopy to ensure the reaction goes to completion.[3]
Below is a workflow for a standard Fmoc-SPPS cycle, highlighting the deprotection and coupling steps where these issues can arise.
Caption: A diagram of the standard Fmoc solid-phase peptide synthesis cycle.
2. Racemization
Q2.1: I suspect racemization is occurring during my synthesis. How can I identify and prevent it?
A2.1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of D-amino acids in place of L-amino acids. Cysteine and Histidine are particularly susceptible.[4]
Identification:
-
Chiral Amino Acid Analysis: This is the most definitive method to quantify the extent of racemization.
-
HPLC Analysis: The diastereomeric peptides may be separable by reverse-phase HPLC, often appearing as a shoulder or a closely eluting peak to the main product.
Prevention Strategies:
-
Choice of Coupling Reagent: Carbodiimide-based activators (e.g., DIC) with additives like HOBt or Oxyma are generally preferred to minimize racemization compared to highly basic phosphonium or uronium reagents.[4][5]
-
Avoid Pre-activation: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.
-
Protecting Groups for Sensitive Residues: For Histidine, using a protecting group on the imidazole nitrogen, such as Trityl (Trt), can reduce racemization.[4][5]
-
Lowering Temperature: For particularly sensitive couplings, performing the reaction at a lower temperature can help.
The following table summarizes the effect of different activation conditions on Histidine racemization.
| Fmoc-His Protecting Group | Activation Method | Pre-activation Time (min) | Racemization (%) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | 1.0 |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | 0.3 |
| Fmoc-His(Trt)-OH (Microwave 80°C) | HCTU/6-Cl-HOBt/DIPEA | - | 16.6 |
| Fmoc-His(MBom)-OH (Microwave 80°C) | HCTU/6-Cl-HOBt/DIPEA | - | 0.8 |
Data sourced from:[5]
3. Diketopiperazine (DKP) Formation
Q3.1: My peptide is being prematurely cleaved from the resin at the dipeptide stage. Could this be diketopiperazine formation?
A3.1: Yes, this is a classic sign of diketopiperazine (DKP) formation. It is an intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin. This is particularly common for sequences containing Proline or other secondary amino acids at the C-terminus.[6][7][8]
Troubleshooting and Prevention:
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization.
-
Couple a Dipeptide: Instead of coupling the second amino acid, couple a pre-formed dipeptide. This bypasses the susceptible dipeptide-resin intermediate.
-
Use Milder Deprotection Conditions: Using a lower concentration of piperidine or a weaker base like piperazine can reduce the rate of DKP formation.[8]
-
In Situ Neutralization: For Boc-SPPS, in situ neutralization protocols can suppress DKP formation.
The mechanism of DKP formation is illustrated in the diagram below.
Caption: The mechanism of diketopiperazine (DKP) formation in SPPS.
4. Aspartimide Formation
Q4.1: I am observing byproducts with the same mass as my target peptide, but with different retention times on HPLC, especially in Asp-containing peptides. What is happening?
A4.1: This is likely due to aspartimide formation. The side chain of Aspartic acid can cyclize with the backbone amide nitrogen, especially under basic conditions like piperidine treatment for Fmoc removal. This aspartimide intermediate can then reopen to form both the desired α-peptide and an undesired β-peptide, as well as lead to racemization.[9][10][11][12] Sequences like Asp-Gly, Asp-Ala, and Asp-Ser are particularly prone to this side reaction.[11]
Prevention Strategies:
-
Modify Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation by buffering the basicity.[10][12][13] Using a weaker base like piperazine is also effective.[10]
-
Use Specialized Protecting Groups: Employing a more sterically hindered protecting group on the Asp side chain, such as 3-methyl-3-pentyl (OMpe) or benzyloxymethyl (OBno), can effectively suppress this side reaction.[9]
-
Backbone Protection: Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding Asp can prevent cyclization.
The following table shows a comparison of different Asp protecting groups in preventing aspartimide formation in the model peptide VKDXYI after prolonged piperidine treatment.
| X in VKDXYI | Asp Protecting Group | Target Peptide (%) | Aspartimide-related Impurities (%) |
| Gly | OtBu | 35.8 | 64.2 |
| Gly | OMpe | 80.9 | 19.1 |
| Gly | OBno | 90.1 | 9.9 |
| Asn | OtBu | 61.6 | 38.4 |
| Asn | OMpe | 94.7 | 5.3 |
| Asn | OBno | 99.3 | 0.7 |
| Arg | OtBu | 80.7 | 19.3 |
| Arg | OMpe | 97.5 | 2.5 |
| Arg | OBno | 99.5 | 0.5 |
Data adapted from:[9]
5. Oxidation of Sensitive Residues
Q5.1: My final peptide containing Methionine or Cysteine shows a +16 Da or +32 Da mass shift. What is the cause and how can I prevent it?
A5.1: Methionine and Cysteine are susceptible to oxidation. A +16 Da mass shift corresponds to the formation of methionine sulfoxide or cysteine sulfenic acid, while a +32 Da shift indicates methionine sulfone or cysteine sulfinic acid. This can occur during synthesis but is most common during the final TFA cleavage step.[14][15]
Prevention and Troubleshooting:
-
Use Scavengers in the Cleavage Cocktail: Scavengers are crucial to quench the reactive carbocations generated during cleavage that can oxidize sensitive residues. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
-
Work Under an Inert Atmosphere: Performing the cleavage under nitrogen or argon can help prevent oxidation.
-
Optimize Cleavage Cocktail: For peptides with multiple sensitive residues, specialized cleavage cocktails may be necessary.
Here is a comparison of different cleavage cocktails and their effect on methionine oxidation in a model peptide.
| Cleavage Cocktail | % Methionine Sulfoxide |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | 15 - 55 |
| Reagent R (TFA/thioanisole/EDT/anisole) | 15 - 55 |
| Reagent B (TFA/phenol/water/TIS) | 15 - 55 |
| Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/NH4I) | Not Detected |
| Reagent K + 1.5% NH4I | Not Detected |
| Reagent R + 1.5% NH4I | Not Detected |
| Reagent B + 1.5% NH4I | Not Detected |
Data sourced from:[16]
Reduction of Oxidized Peptide: If oxidation does occur, methionine sulfoxide can often be reduced back to methionine by treating the peptide with reagents like N-methylmercaptoacetamide or ammonium iodide and dimethyl sulfide.
6. Peptide Aggregation
Q6.1: My synthesis is sluggish, with slow coupling and deprotection, and the resin is not swelling properly. What could be the problem?
A6.1: These are all symptoms of peptide aggregation on the solid support. As the peptide chain elongates, it can form secondary structures, such as β-sheets, that are stabilized by intermolecular hydrogen bonds. This leads to a collapse of the peptide-resin matrix, preventing efficient reagent access.[17]
Strategies to Overcome Aggregation:
-
Solvent Choice: N-methyl-2-pyrrolidone (NMP) is often better at solvating aggregating sequences than DMF. The addition of DMSO can also be beneficial.
-
Chaotropic Salts: Adding salts like LiCl to the reaction mixture can disrupt hydrogen bonding.
-
Microwave Synthesis: Microwave energy can provide the necessary energy to break up aggregates and accelerate reactions.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures.
-
Backbone Protection: Using backbone-protecting groups like Hmb or Dmb can prevent the hydrogen bonding that leads to aggregation.
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation.
The following decision tree can help in troubleshooting aggregation issues.
Caption: A decision tree for troubleshooting peptide aggregation in SPPS.
Experimental Protocols
Kaiser Test (for detection of primary amines)
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small test tube.
-
Wash the resin with ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).
Note: This test is not reliable for N-terminal proline.
This technical support guide provides a starting point for troubleshooting common side reactions in Fmoc-SPPS. For more complex issues, consulting detailed literature and considering the specific nature of your peptide sequence is recommended.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Purity in Synthetic Peptides: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues leading to low purity of synthetic peptides. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific challenges encountered during solid-phase peptide synthesis (SPPS) and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic peptides?
A1: The most prevalent impurities in synthetic peptides are typically byproducts of the synthesis process itself. These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][2]
-
Truncated sequences: Peptides that have been prematurely terminated, often due to capping of unreacted amino groups.[1][3]
-
Incompletely deprotected sequences: Peptides that still retain protecting groups on their side chains after the final cleavage step.[1][4]
-
Products of side reactions: Unwanted modifications to amino acid residues, such as oxidation (especially of methionine and tryptophan), aspartimide formation, and racemization.[5][6][7]
-
Residual reagents: Contaminants from the synthesis and cleavage process, such as trifluoroacetic acid (TFA) and various scavengers.[1]
Q2: How do I identify the impurities in my peptide sample?
A2: The primary analytical techniques for identifying impurities in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
Reversed-Phase HPLC (RP-HPLC) is the most common method for assessing peptide purity. It separates the target peptide from its impurities based on hydrophobicity. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[8][9]
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to determine the molecular weight of the peptide and its impurities. This information is crucial for identifying the nature of the impurity, such as a deletion sequence (lower mass) or an incompletely deprotected sequence (higher mass).[9][10]
Q3: What is an acceptable purity level for a synthetic peptide?
A3: The required purity level depends heavily on the intended application of the peptide.[1] The following table provides general guidelines:
| Purity Level | Recommended Applications |
| >98% | NMR studies, chromatography standards, and other applications requiring the highest purity.[4] |
| >95% | ELISA, RIA, enzyme substrate studies, and in vivo studies.[4] |
| >90% | Monoclonal antibody production, in vivo studies, and bioassays.[4] |
| >80% | Tissue culture, ligand for affinity purification, and non-quantitative antibody blocking experiments.[4] |
| Immunological Grade | Polyclonal antibody production.[4] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: Mass spectrometry analysis shows a peak with a mass corresponding to the desired peptide plus the mass of a protecting group (e.g., +96 Da for Boc, +222 Da for Fmoc). HPLC analysis may show a more hydrophobic peak eluting later than the main product.
Common Causes:
-
Steric hindrance: Bulky amino acid residues near the N-terminus can hinder the access of the deprotection reagent.
-
Peptide aggregation: The formation of secondary structures can prevent the deprotection reagent from reaching the N-terminal protecting group.
-
Insufficient deprotection time or reagent concentration: The deprotection step may not have been carried out for a sufficient duration or with an adequate concentration of the deprotection agent.[11]
-
Degradation of deprotection reagent: The deprotection reagent (e.g., piperidine for Fmoc removal) may have degraded over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Experimental Protocol: Extended Fmoc Deprotection
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine in high-purity dimethylformamide (DMF). For difficult sequences, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used.[12]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 5 minutes.
-
Second Deprotection: Drain the deprotection solution and add a fresh aliquot. Agitate for an additional 20-30 minutes. For known difficult sequences, this time can be extended up to 1-2 hours.
-
Monitoring: Perform a small-scale cleavage and analyze the product by LC-MS to confirm complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection reagent and byproducts.
Issue 2: Peptide Aggregation
Symptom: The peptide-resin swells poorly, and both coupling and deprotection reactions are slow or incomplete.[13] The crude peptide may be difficult to dissolve and purify.
Common Causes:
-
Hydrophobic sequences: Peptides containing a high proportion of hydrophobic amino acids are prone to aggregation.[14][15]
-
Secondary structure formation: The growing peptide chain can fold into stable secondary structures, such as beta-sheets, which promote intermolecular aggregation.[16][17]
-
High loading resin: A high substitution level on the resin can increase the proximity of peptide chains, favoring aggregation.
Troubleshooting Strategies:
| Strategy | Description |
| Solvent Modification | Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like DMSO to the solvent to disrupt hydrogen bonding. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-60°C) to reduce aggregation. Microwave-assisted synthesis can also be effective.[1][13] |
| "Difficult Sequence" Reagents | Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) at strategic positions to disrupt secondary structure formation.[13] |
| Low Loading Resin | Resynthesize the peptide using a resin with a lower substitution level to increase the distance between peptide chains.[13] |
| Sonication | Apply sonication during coupling and deprotection steps to physically break up aggregates.[13] |
Logical Relationship of Aggregation and its Consequences:
Caption: Consequences of peptide aggregation during synthesis.
Issue 3: Poor Cleavage and/or Side Product Formation during Cleavage
Symptom: Low yield of the desired peptide after cleavage. Mass spectrometry reveals the presence of side products with unexpected masses.
Common Causes:
-
Inappropriate cleavage cocktail: The scavengers in the cleavage cocktail are not suitable for the amino acid composition of the peptide, leading to side reactions with sensitive residues (e.g., Trp, Met, Cys, Arg).[18]
-
Incomplete cleavage: The cleavage time is too short, or the TFA concentration is too low, resulting in incomplete removal of the peptide from the resin.
-
Re-attachment of protecting groups: Cations generated from protecting groups can re-attach to electron-rich side chains if not effectively scavenged.[19]
-
Oxidation: Air oxidation of sensitive residues like methionine and cysteine can occur during cleavage.
Troubleshooting Cleavage Issues:
| Amino Acid(s) Present | Recommended Scavengers in TFA Cocktail | Potential Side Reaction to Avoid |
| Trp (Tryptophan) | 1,2-ethanedithiol (EDT), triisopropylsilane (TIS) | Alkylation of the indole ring.[18] |
| Met (Methionine) | Thioanisole, TIS | Oxidation to sulfoxide. |
| Cys (Cysteine) | EDT, TIS, dithiothreitol (DTT) | Re-attachment of trityl group, oxidation to disulfides. |
| Arg (Arginine) | Water, TIS | Incomplete deprotection of Pbf or Pmc groups. |
Experimental Protocol: Test Cleavage
Before performing a full-scale cleavage, it is highly recommended to perform a small-scale test cleavage to optimize conditions.[19][20]
-
Resin Preparation: Take a small amount of the dry peptide-resin (10-20 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare 200-500 µL of the appropriate cleavage cocktail based on the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and let it react at room temperature for 2-3 hours with occasional shaking.
-
Peptide Precipitation: After the reaction, precipitate the peptide by adding the TFA mixture to cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by LC-MS to assess the cleavage efficiency and the presence of side products.
Issue 4: Difficulty in HPLC Purification
Symptom: The crude peptide shows poor solubility in the HPLC mobile phase, leading to peak tailing, broad peaks, or no distinct peak at all. The desired peptide co-elutes with impurities.
Common Causes:
-
Peptide aggregation in solution: Hydrophobic peptides can aggregate in the aqueous mobile phase, leading to poor chromatographic behavior.[15]
-
Poor solubility: The peptide may not be fully dissolved in the injection solvent.
-
Inappropriate column or mobile phase: The chosen HPLC column or mobile phase conditions (e.g., pH, ion-pairing agent) are not optimal for the specific peptide.[21]
-
High sample load: Injecting too much crude peptide can overload the column and compromise resolution.
HPLC Purification Troubleshooting Workflow:
Caption: Workflow for troubleshooting HPLC purification of peptides.
Experimental Protocol: Optimizing Peptide Solubility for HPLC
-
Initial Dissolution: Attempt to dissolve the crude peptide in the initial mobile phase (e.g., water with 0.1% TFA).
-
Sonication: If the peptide does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Addition of Organic Solvent: If solubility is still an issue, add a small amount of an organic solvent like acetonitrile or isopropanol dropwise until the peptide dissolves. Be mindful that the injection solvent should ideally be weaker than the initial mobile phase to ensure proper binding to the column.
-
Use of Chaotropic Agents: For extremely difficult peptides, a small amount of a chaotropic agent like guanidine hydrochloride or urea can be added to the sample, but this may require subsequent desalting.
-
Filtration: Before injection, filter the sample through a 0.22 µm filter to remove any particulate matter.[9]
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. mdpi.com [mdpi.com]
- 3. polypeptide.com [polypeptide.com]
- 4. peptide.com [peptide.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. polypeptide.com [polypeptide.com]
- 9. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. researchgate.net [researchgate.net]
- 16. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 17. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Improving HPLC Resolution for Fmoc-Protected Peptides
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Fmoc-protected peptides.
Frequently Asked Questions (FAQs)
Category 1: Poor Resolution and Co-eluting Peaks
Q1: My Fmoc-peptide peaks are co-eluting or poorly resolved. What are the primary parameters I should adjust?
A1: Poor resolution is typically addressed by optimizing one of three factors in the resolution equation: efficiency (N), selectivity (α), or retention (k). The most impactful initial adjustments involve modifying the mobile phase gradient, column temperature, and flow rate. A systematic approach, changing one parameter at a time, is crucial for effective troubleshooting.[1][2]
Q2: How does the mobile phase gradient slope impact the separation of peptides?
A2: The gradient slope is a critical parameter for resolving complex peptide mixtures.[3] A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) increases the analysis time but generally provides better resolution for closely eluting peaks.[2][3] Conversely, a steeper gradient shortens the run time but may cause peaks to co-elute. For complex Fmoc-peptide samples, starting with a shallow gradient is often beneficial to maximize peak separation.[4]
Q3: What is the role of column temperature in improving resolution?
A3: Column temperature influences HPLC separations in two main ways: it reduces mobile phase viscosity and can alter analyte selectivity.[5][6]
-
Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which improves mass transfer and often results in sharper, narrower peaks and better efficiency.[6][7]
-
Selectivity: Temperature changes can affect the conformation of peptides and their interaction with the stationary phase, which can change the elution order and improve the separation of specific peak pairs.[5][8] However, this effect is not universal; for some pairs, resolution may decrease with higher temperatures.[5] Therefore, temperature should be optimized empirically for each specific separation.
Q4: Can I improve resolution by changing my HPLC column?
A4: Yes, the column is a fundamental component for achieving high resolution. Key parameters to consider are:
-
Particle Size: Columns packed with smaller particles (e.g., sub-2 µm or 2.7 µm) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[9]
-
Pore Size: For peptides and other large molecules, wide-pore columns (e.g., 160 Å or 300 Å) are recommended.[3][10] Larger pores allow the analytes to fully access the surface area of the stationary phase, preventing size-exclusion effects and improving retention and resolution.[10][11]
-
Stationary Phase Chemistry: While C18 is the most common stationary phase, alternative chemistries like C8 or Phenyl-Hexyl can offer different selectivities and may resolve peptides that co-elute on a C18 column.[11][12]
Category 2: Poor Peak Shape (Broadening and Tailing)
Q1: What are the common causes of peak tailing for Fmoc-peptides?
A1: Peak tailing, where a peak has an asymmetrical "tail," is often caused by secondary interactions between the analyte and the stationary phase.[13] For peptides, especially those with basic amino acid residues, a primary cause is the interaction with acidic residual silanol groups on the silica-based packing material. Other causes include column overloading, extra-column dead volume (from tubing or fittings), and column bed deterioration.[13][14]
Q2: How can I prevent or reduce peak tailing?
A2: To minimize tailing, consider the following strategies:
-
Mobile Phase pH: Use a low pH mobile phase (e.g., pH 2-3) with an additive like trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with basic peptides.[13]
-
Column Choice: Use a high-quality, end-capped column where the residual silanols have been chemically deactivated.[13]
-
Sample Concentration: Avoid column overloading by diluting your sample or reducing the injection volume.[13][15]
-
System Maintenance: Ensure all fittings are secure and use tubing with a small internal diameter to minimize dead volume.[13]
Q3: My peptide peaks appear broad instead of sharp. What could be the issue?
A3: Peak broadening reduces resolution and sensitivity and can stem from several sources:
-
Column Degradation: The column may be contaminated, have a void at the inlet, or the stationary phase may be degraded.[13][16] Using a guard column can help protect the analytical column from contaminants.[13]
-
Mobile Phase Issues: An improperly prepared mobile phase (e.g., incorrect pH, precipitation of buffers) can lead to broad peaks.[13][16] Always use high-purity HPLC-grade solvents and fresh, filtered buffers.[13]
-
Suboptimal Flow Rate: The flow rate may be too far from the column's optimal value, leading to increased diffusion and broader peaks.[15]
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peaks can broaden and become distorted. Whenever possible, dissolve the sample in the initial mobile phase.[17]
Troubleshooting Workflows and Diagrams
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues and understanding parameter relationships.
Caption: General troubleshooting workflow for poor HPLC resolution.
Caption: Interdependencies of key HPLC parameters on resolution.
Quantitative Data Summary
Optimizing HPLC parameters has a quantifiable impact on resolution. The tables below summarize these effects.
Table 1: General Effects of Parameter Adjustments on HPLC Performance
| Parameter Change | Effect on Resolution | Effect on Back Pressure | Typical Impact on Analysis Time |
| ↓ Flow Rate | Increases | Decreases | Increases |
| ↑ Column Temperature | Variable (Improves or Decreases)[5] | Decreases | Decreases |
| ↓ Gradient Slope (Shallower) | Increases | No Direct Effect | Increases |
| ↓ Column Particle Size | Increases | Increases Significantly | Can Decrease (with UHPLC) |
| ↑ Column Length | Increases | Increases | Increases |
Table 2: Example of Temperature Effect on the Resolution of Tryptic Digest Peaks
This table illustrates how changing the column temperature can either increase or decrease the resolution of different peptide pairs within the same analysis. Data is conceptualized based on findings reported in the literature.[5]
| Peak Pair | Resolution (Rs) at 32°C | Resolution (Rs) at 42°C | Change in Resolution |
| Peptide Pair 1 | 0.71 | 0.85 | +0.14 (Improved) |
| Peptide Pair 2 | 0.78 | 0.20 | -0.58 (Worsened) |
Experimental Protocols
Protocol 1: Optimizing the Mobile Phase Gradient for a Critical Peptide Pair
This protocol provides a systematic approach to improving the resolution between two or more closely eluting Fmoc-protected peptides.
Objective: To find the optimal gradient slope that provides baseline resolution (Rs ≥ 1.5) for the critical pair.
Materials:
-
HPLC system with binary pump and UV detector
-
Analytical column suitable for peptides (e.g., C18, 300 Å, ≤5 µm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a compatible weak solvent
Methodology:
-
Initial Scouting Run: Perform an initial fast gradient to determine the approximate elution time of the peptides of interest.
-
Example Gradient: 5% to 95% B in 10 minutes.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Temperature: 40°C.
-
-
Identify Elution Window: Note the %B at which the target peptides begin and end elution. Let's assume the critical pair elutes between 30% and 40% B.
-
Focused Gradient Optimization: Design a series of runs with shallower gradients across the identified elution window. The total gradient time (tG) is systematically increased.
-
Run 1 (Baseline): Gradient from 25% to 45% B in 10 minutes. (Slope = 2.0% B/min)
-
Run 2 (Shallower): Gradient from 25% to 45% B in 20 minutes. (Slope = 1.0% B/min)
-
Run 3 (Shallowest): Gradient from 25% to 45% B in 40 minutes. (Slope = 0.5% B/min)
-
-
Data Analysis:
-
For each run, calculate the resolution (Rs) between the critical peaks.
-
Plot Resolution (Rs) vs. Gradient Time (tG).
-
Select the shortest gradient time that provides the desired resolution (Rs ≥ 1.5).
-
Protocol 2: Restoring Column Performance by Flushing
This protocol is for cleaning a reversed-phase column that shows symptoms of contamination, such as high backpressure or poor peak shape.[13][18]
Objective: To remove strongly retained contaminants from the column and restore its performance.
Caution: Always disconnect the column from the detector before flushing to prevent contamination of the detector cell. Ensure the flushing solvents are miscible with the mobile phase currently in the column.
Methodology:
-
Initial Wash: Flush the column with your mobile phase but without the buffer salts (e.g., if using phosphate buffer, flush with a water/acetonitrile mixture of the same ratio). Run for 20 column volumes.
-
Organic Flush (for non-polar contaminants): Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Use 20 column volumes for each step.
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
-
Aqueous Re-equilibration: Flush the column with the initial mobile phase (including buffers) for at least 30 column volumes or until the baseline is stable.
-
Performance Check: Inject a standard sample to verify that peak shape, retention time, and backpressure have returned to normal. If performance is not restored, the column may be permanently damaged and require replacement.[13]
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. hplc.eu [hplc.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. ymc.co.jp [ymc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mac-mod.com [mac-mod.com]
- 11. researchgate.net [researchgate.net]
- 12. halocolumns.com [halocolumns.com]
- 13. mastelf.com [mastelf.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Fmoc-Ala-Glu-Asn-Lys-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of the peptide Fmoc-Ala-Glu-Asn-Lys-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound during solid-phase peptide synthesis (SPPS)?
A1: Aggregation of this compound during SPPS is primarily caused by intermolecular hydrogen bonding between the growing peptide chains.[1] This self-association can be exacerbated by the presence of the hydrophobic Fmoc protecting group and certain amino acid sequences. While Glutamic Acid (Glu), Asparagine (Asn), and Lysine (Lys) are generally hydrophilic, Alanine (Ala) can contribute to hydrophobic interactions, and the overall sequence context plays a crucial role. Inefficient coupling reactions and incomplete Fmoc deprotection are often symptoms of on-resin aggregation.[1]
Q2: I am observing poor solubility of my crude this compound after cleavage. What solvents can I use?
A2: The solubility of this compound can be challenging. Based on available data, the following solvents can be used for solubilization. It is often necessary to use techniques such as ultrasonication and warming to achieve complete dissolution.
Q3: How can I predict the aggregation propensity of my peptide sequence?
Q4: Can the choice of resin impact the aggregation of this compound?
A4: Yes, the choice of resin can significantly influence on-resin aggregation. Resins with good swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG, NovaPEG), can improve solvation of the peptide chain and reduce aggregation compared to standard polystyrene resins. Using a resin with a lower substitution level can also be beneficial by increasing the distance between peptide chains, thereby minimizing intermolecular interactions.[1]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Fmoc Deprotection During SPPS
This is a common indication of on-resin peptide aggregation. The peptide chains self-associate, hindering the access of reagents to the reactive sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin aggregation during SPPS.
Detailed Protocols:
-
Protocol 1: Use of Chaotropic Agents
-
Reagent Preparation: Prepare a 0.4 M solution of LiCl or KSCN in DMF.
-
Application:
-
Pre-coupling wash: Before the coupling step, wash the resin-bound peptide with the chaotropic salt solution for 10-15 minutes.
-
Co-incubation: Alternatively, add the chaotropic salt directly to the coupling reaction mixture.
-
-
Procedure: Proceed with the standard coupling protocol. The chaotropic agents will disrupt the hydrogen bonding network causing aggregation.[5]
-
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Since the target peptide does not contain Ser or Thr, this method would be a proactive measure if a modified sequence were considered. For sequences containing Xaa-Ser or Xaa-Thr, where Xaa is any amino acid, a pseudoproline dipeptide can be incorporated to disrupt aggregation.
-
Reagent Preparation: Dissolve the Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HBTU (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected resin-bound peptide. Agitate for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a ninhydrin or TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step.
-
Deprotection: The pseudoproline is converted back to the native Ser or Thr residue during the final TFA cleavage.[6]
-
Issue 2: Poor Solubility and Purity of Crude Peptide After Cleavage and Purification
The presence of the hydrophobic Fmoc group can lead to poor solubility and difficult purification of the cleaved peptide.
Troubleshooting and Protocols:
-
Protocol 3: Optimized HPLC Purification for Hydrophobic Peptides
-
Column Selection: For peptides with hydrophobic moieties like the Fmoc group, a C4 or C8 reversed-phase column may provide better separation and peak shape than a standard C18 column.[7][8]
-
Solvent System:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization:
-
Start with a lower percentage of Mobile Phase B (e.g., 5-10%) to ensure the peptide binds to the column.
-
Run a shallow gradient to effectively separate the target peptide from closely eluting impurities.
-
If the peptide is very hydrophobic and precipitates on the column, consider dissolving the crude peptide in a small amount of DMSO or DMF before injection.[8]
-
-
Detection: Monitor the elution at 220 nm for the peptide backbone and at 265 nm or 301 nm for the Fmoc group.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (146.68 mM) | Ultrasonic and warming to 80°C required |
| Water | ≥ 10 mg/mL (14.67 mM) | Saturation unknown |
Data sourced from MedChemExpress.
References
- 1. peptide.com [peptide.com]
- 2. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Prediction of "hot spots" of aggregation in disease-linked polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
Fmoc-Ala-Glu-Asn-Lys-NH2 storage long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Fmoc-Ala-Glu-Asn-Lys-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound for long-term stability?
For optimal long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container, protected from moisture and light.[1][2] It is also advisable to store the peptide under an inert atmosphere, such as nitrogen.[1][2][3][4]
Q2: What are the expected degradation pathways for this compound?
The primary degradation pathway for this peptide is the deamidation of the asparagine (Asn) residue.[5] This is a common modification for peptides containing asparagine, where the side-chain amide group is hydrolyzed to a carboxylic acid, resulting in the formation of aspartic acid or isoaspartic acid residues. This modification can alter the peptide's structure and biological activity.
Q3: Can I store this compound in solution?
While not recommended for long-term storage, solutions of this compound can be stored for short periods. If storage in solution is necessary, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][3][4]
Q4: How can I minimize deamidation during storage and handling?
To minimize deamidation, it is crucial to control the storage conditions. Storing the peptide as a lyophilized powder at low temperatures (-20°C or -80°C) is the most effective way to slow down this process.[1][2] When preparing solutions, using buffers with a pH below 6 can also help to reduce the rate of deamidation.
Q5: What is the proper way to handle the lyophilized powder?
Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can accelerate degradation. Weigh out the desired amount of peptide quickly in a clean, dry environment and promptly reseal the vial.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound based on supplier data.
| Form | Storage Temperature | Duration | Storage Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light, under nitrogen[1][2] |
| Powder | -20°C | 1 year | Sealed, away from moisture and light, under nitrogen[1][2] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light, under nitrogen[1][2][3][4] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light, under nitrogen[1][2][3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products, such as deamidated forms.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh a small amount of the peptide and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 70 30 90 35 10 | 40 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Monitor for the appearance of new peaks over time, which may indicate degradation products. The primary degradation products, the aspartic acid and isoaspartic acid forms, are expected to elute slightly earlier than the parent peptide due to increased polarity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced peptide purity over time | - Improper storage conditions (temperature, moisture, light exposure) - Deamidation of the asparagine residue | - Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C in a tightly sealed, light-protected container. - For solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. - Use buffers with a slightly acidic pH (e.g., pH 5-6) for reconstitution to minimize deamidation. |
| Poor solubility of the lyophilized powder | - The peptide may have aggregated over time. - The chosen solvent is inappropriate. | - Try sonicating the solution for a short period. - For aqueous solutions, adding a small amount of a polar organic solvent like DMSO or DMF can aid dissolution. The peptide is soluble in DMSO at 100 mg/mL and in water at ≥ 10 mg/mL.[1] |
| Appearance of unexpected peaks in HPLC analysis | - Peptide degradation (e.g., deamidation, oxidation). - Contamination of the sample or HPLC system. | - Compare the chromatogram with a freshly prepared sample to identify new peaks. - Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. A mass increase of 1 Da is indicative of deamidation. - Run a blank injection to check for system contamination. |
| Precipitation of the peptide in solution | - The concentration of the peptide is too high for the chosen solvent. - The pH of the solution is at or near the isoelectric point of the peptide. - Aggregation of the peptide. | - Dilute the peptide solution. - Adjust the pH of the solution away from the isoelectric point. - Consider using a different solvent system or adding solubilizing agents. |
Visualizations
Caption: Deamidation pathway of this compound.
Caption: Workflow for long-term stability testing.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Fmoc-Ala-Glu-Asn-Lys-NH2 by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in obtaining reliable experimental results and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of the tetrapeptide Fmoc-Ala-Glu-Asn-Lys-NH2.
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of synthetic peptides.[1] Its high resolving power allows for the separation of the target peptide from various impurities that can arise during solid-phase peptide synthesis (SPPS).[2]
Comparison of Analytical Methods for Peptide Purity
While reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis, other methods can provide complementary and orthogonal information. The choice of method depends on the specific information required, such as exact mass, amino acid composition, or absolute quantification.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[3] | Purity (% area), detection of hydrophobic and closely related impurities. | High resolution, reproducibility, and sensitivity; quantitative.[2] | May not resolve co-eluting impurities; destructive. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Molecular weight confirmation of the main peak and impurities. | High sensitivity and specificity; provides molecular identity. | Not inherently quantitative without standards; ion suppression effects can occur. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids.[1] | Amino acid composition and ratio; can determine net peptide content.[1][4] | Provides absolute peptide quantification; confirms composition. | Destructive; does not detect sequence or linkage errors. |
| Quantitative NMR (qNMR) | Measurement of the nuclear magnetic resonance signal of the peptide against a certified internal standard.[5] | Absolute quantification (net peptide content); structural information. | Primary analytical method; non-destructive. | Lower sensitivity compared to HPLC-UV; requires specialized equipment and expertise. |
| Capillary Electrophoresis (CE) | Separation based on the mass-to-charge ratio in an electric field.[6] | Orthogonal selectivity to RP-HPLC; useful for charged species. | High efficiency and resolution; requires minimal sample. | Can have lower reproducibility than HPLC; sensitive to matrix effects. |
Potential Impurities in this compound Synthesis
The solid-phase peptide synthesis (SPPS) of this compound can lead to several types of impurities that need to be identified and quantified.[7][8]
| Impurity Type | Description | Potential Cause |
| Deletion Sequences | Peptides missing one or more amino acids (e.g., Fmoc-Ala-Asn-Lys-NH2). | Incomplete deprotection of the Fmoc group or inefficient coupling.[7][9][10] |
| Insertion Sequences | Peptides with an extra amino acid. | Use of excess amino acid reagents that are not completely washed away.[7][10] |
| Truncated Sequences | Peptides missing amino acids from the N-terminus. | Inefficient coupling steps.[9] |
| Side-Chain Protecting Group Adducts | Peptides with remaining side-chain protecting groups (e.g., on Lys or Glu). | Incomplete final cleavage and deprotection. |
| Succinimide Formation | Isomerization of the Asparagine (Asn) residue. | A common side reaction for peptides containing asparagine.[9] |
| Diastereomeric Impurities | Peptides containing a D-amino acid instead of the desired L-amino acid. | Racemization during amino acid activation or Fmoc deprotection.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]
-
Sample Diluent: Water or Mobile Phase A.
-
Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm or 220 nm[1] |
| Injection Volume | 10 µL |
| Gradient | 5% to 50% B over 20 minutes |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Troubleshooting guide for common HPLC peak shape issues in peptide analysis.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. waters.com [waters.com]
- 3. hplc.eu [hplc.eu]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. lcms.cz [lcms.cz]
A Comparative Analysis of the AEP Inhibitor Fmoc-Ala-Glu-Asn-Lys-NH2 and its Inactive Control
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the asparagine endopeptidase (AEP) inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK), and its inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK). This document outlines their differential effects on the proteolytic cleavage of the UNC5C receptor, a key event in neurodegenerative pathways, supported by experimental data and detailed protocols.
The tetrapeptide this compound (AENK) is a selective inhibitor of asparagine endopeptidase (AEP), a cysteine protease also known as δ-secretase. AEP is implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease, through its cleavage of key substrates such as the amyloid precursor protein (APP) and the Netrin-1 receptor, UNC5C. The inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), differs by a single amino acid, with asparagine (Asn) being replaced by glutamine (Gln). This subtle change abrogates its inhibitory activity, making it an ideal negative control for in vitro and in vivo studies.
Quantitative Comparison of Inhibitory Activity
The efficacy of AENK in preventing the cleavage of UNC5C by AEP has been demonstrated in vitro. In a key study, the inhibitory potential of AENK was directly compared to that of the inactive control peptide, AEQK. The results clearly show that AENK effectively blocks the proteolysis of UNC5C, whereas AEQK exhibits no significant inhibitory effect.[1]
| Peptide | Target | Substrate | Effect on UNC5C Cleavage |
| This compound (AENK) | AEP (δ-secretase) | UNC5C | Inhibition |
| Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) | AEP (δ-secretase) | UNC5C | No Inhibition |
Experimental Protocols
A detailed methodology for assessing the inhibitory activity of AENK and AEQK on UNC5C cleavage is provided below, based on established in vitro assays.
In Vitro UNC5C Cleavage Assay
This assay evaluates the ability of the test peptides to inhibit the AEP-mediated cleavage of the UNC5C receptor.
Materials:
-
HEK293 cells
-
HA-tagged UNC5C expression plasmid
-
Mouse brain lysates (from wild-type and AEP knockout mice as controls)
-
This compound (AENK)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK)
-
Reaction buffer (pH 6.0)
-
Western blotting reagents
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid expressing HA-tagged UNC5C.
-
Cell Lysis: Forty-eight hours post-transfection, the cells are lysed to release the cellular proteins, including the expressed HA-UNC5C.
-
Inhibition Assay: The cell lysates are incubated in a reaction buffer at pH 6.0, which is optimal for AEP activity. The lysates are treated with either AENK or AEQK at the desired concentration. A control group with no peptide inhibitor is also included.
-
Incubation: The reaction mixtures are incubated at 37°C for 45 minutes to allow for the enzymatic cleavage of UNC5C.
-
Western Blot Analysis: The reaction products are then analyzed by Western blotting using an anti-HA antibody to detect both full-length and cleaved fragments of UNC5C. The intensity of the bands corresponding to the cleaved fragments is quantified to determine the extent of inhibition.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving AEP and UNC5C, and the experimental workflow for comparing the active and inactive peptides.
Caption: Signaling pathway of AEP-mediated UNC5C cleavage and its inhibition by AENK.
References
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK): A Comparative Guide for its Use as a Negative Control
Principle of AEQK as a Negative Control
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) is specifically designed as an inactive control for the active peptide inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK).[1][2] The inhibitory activity of AENK is directed towards asparagine endopeptidase (AEP), a cysteine protease that plays a role in various physiological and pathological processes, including the proteolysis of the UNC5C protein.[1][3][4]
The key to AEQK's function as a negative control lies in a single amino acid substitution: the asparagine (Asn) residue in the active AENK sequence is replaced with a glutamine (Gln) residue in AEQK. This seemingly minor change is critical, as the specificity of AEP is highly dependent on the presence of asparagine at the cleavage site. By substituting asparagine with glutamine, a structurally similar but non-cleavable amino acid, AEQK is rendered incapable of inhibiting AEP. This makes it an ideal tool to demonstrate that the inhibitory effects observed with AENK are sequence-specific and not due to non-specific peptide interactions.
Performance Comparison: AEQK vs. AENK
Experimental data confirms the inert nature of AEQK in assays where AENK exhibits potent inhibitory activity. A key application is in the study of UNC5C protein cleavage by AEP.
| Compound | Target | Assay | Observed Effect on UNC5C Cleavage | Reference |
| This compound (AENK) | AEP | In vitro cleavage assay | Inhibition of proteolysis | [1][2][4] |
| Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) | AEP | In vitro cleavage assay | No effect on proteolysis | [1][2][4] |
Comparison with Alternative Negative Controls: Scrambled Peptides
Besides single amino acid substitution controls like AEQK, a common alternative is the use of scrambled peptides.[5][6][7][8] Scrambled peptides are synthesized with the same amino acid composition as the active peptide but in a randomized sequence.[5][6][8] This approach aims to demonstrate that the biological activity is dependent on the specific sequence and not merely the overall physicochemical properties of the peptide.
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| Single Amino Acid Substitution (e.g., AEQK) | A specific amino acid critical for activity is replaced with a non-functional but structurally similar one. | Provides a highly specific control for the role of a single residue in the peptide's activity. | May not control for all non-specific effects if other parts of the peptide sequence have off-target interactions. |
| Scrambled Peptide | The amino acid sequence of the active peptide is randomized while maintaining the same amino acid composition. | Controls for non-specific effects related to charge, and overall hydrophobicity of the peptide.[5] | Randomization can sometimes lead to new, unforeseen biological activities or altered physical properties. |
Example of a Scrambled Peptide as a Negative Control:
In a study investigating the binding of a dimeric branched peptide, KB2, to the protein mKlotho, a scrambled version, KB2-Scramble, was used as a negative control. The results showed a significant difference in binding affinity, validating the specificity of the KB2 interaction.
| Peptide | Target | Assay | Dissociation Constant (KD) | Reference |
| KB2 | mKlotho | Competitive binding assay | 53 ± 23 nM | [2] |
| KB2-Scramble | mKlotho | Competitive binding assay | >10 µM | [2] |
Experimental Protocols
In Vitro UNC5C Cleavage Assay
This protocol is adapted from a study demonstrating the inhibitory effect of AENK on AEP-mediated cleavage of UNC5C, where AEQK was used as a negative control.[4]
Objective: To assess the ability of AENK to inhibit the cleavage of UNC5C by AEP in vitro, using AEQK as a negative control.
Materials:
-
HEK293 cells transfected with HA-UNC5C plasmid
-
Cell lysis buffer (50 mM sodium citrate, 5 mM DTT, 0.1% CHAPS, pH 5.5, 0.5% Triton X-100)
-
Brain lysates from wild-type mice (as a source of AEP)
-
This compound (AENK) peptide inhibitor
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) negative control peptide
-
Reaction buffer (pH 6.0)
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Cell Lysate Preparation:
-
Transfect HEK293 cells with an HA-UNC5C expression plasmid.
-
After 48 hours, harvest the cells, wash with PBS, and lyse them in the cell lysis buffer.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing HA-UNC5C.
-
-
In Vitro Cleavage Reaction:
-
In separate tubes, pre-incubate the brain lysates (containing AEP) with either the AENK peptide inhibitor or the AEQK negative control peptide in the reaction buffer (pH 6.0) at 37°C for 30 minutes. A no-inhibitor control should also be prepared.
-
Add the HEK293 cell supernatant containing HA-UNC5C to each tube.
-
Incubate the reaction mixtures at 37°C for 45 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-HA antibody to detect both full-length and cleaved UNC5C fragments.
-
Expected Results:
-
In the no-inhibitor control, a band corresponding to the cleaved UNC5C fragment should be visible.
-
In the presence of AENK, the intensity of the cleaved UNC5C band should be significantly reduced or absent, indicating inhibition of AEP activity.
-
In the presence of AEQK, the intensity of the cleaved UNC5C band should be similar to the no-inhibitor control, demonstrating its inactivity as an inhibitor.
Designing a Scrambled Peptide Control
General Principles:
-
Maintain Amino Acid Composition: The scrambled peptide must contain the same number and type of amino acids as the active peptide.
-
Randomize Sequence: The order of the amino acids should be rearranged randomly. Online tools are available to generate scrambled sequences.
-
Avoid Critical Motifs: Ensure that the scrambled sequence does not inadvertently create new known binding motifs or recreate parts of the original active sequence.
-
Consider Physicochemical Properties: While the amino acid composition is the same, the sequence randomization can alter properties like helicity or amphipathicity. It is advisable to check these properties using peptide analysis tools to ensure the scrambled control is a suitable comparison.
Visualizing Experimental Logic and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Netrin-1 receptor UNC5C cleavage by active δ-secretase enhances neurodegeneration, promoting Alzheimer’s disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for identifying synthetic peptides to act as inhibitors of NADPH oxidases, or “All that you did and did not want to know about Nox inhibitory peptides” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC5C Receptor Proteolytic Cleavage by Active AEP Promotes Dopaminergic Neuronal Degeneration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to AENK and Other Asparagine Endopeptidase (AEP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Asparagine endopeptidase (AEP), also known as legumain, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in cancer metastasis. This cysteine protease's activity, which involves cleaving peptide bonds C-terminal to asparagine residues, is implicated in pathological processes such as the cleavage of Tau and amyloid precursor protein (APP). The development of potent and specific AEP inhibitors is a key focus of current research. This guide provides a comparative overview of AENK and other notable AEP inhibitors, supported by available experimental data.
Quantitative Comparison of AEP Inhibitors
Direct comparative studies under identical experimental conditions for all listed inhibitors are limited. The following table summarizes the available quantitative data on their inhibitory potency against AEP. It is important to note that variations in experimental setup can influence IC50 values.
| Inhibitor | Type | Target | Potency (IC50) | Key Findings |
| AENK | Tetrapeptide amide | AEP | Not explicitly defined in reviewed literature; effective at ~1 mg/mL.[1] | A specific and competitive inhibitor. Shown to block the processing of tetanus toxin antigen and completely suppress Tau cleavage by AEP.[1] Ameliorates cognitive impairment in models of ischemic stroke.[2] |
| δ-secretase inhibitor 11 (#11 A) | Small molecule | AEP | ~150 nM[3][4] and 0.31 ± 0.15 μM[5][6] | Brain-penetrant and orally bioavailable.[7] Reduces Aβ40/42 and p-Tau levels in mouse models of Alzheimer's disease.[7][8] Promotes regeneration of motor and sensory axons after peripheral nerve injury.[9] |
| Compound 38u | Xanthine derivative | AEP | IC50 not explicitly stated in reviewed literature. | Selectively inhibits AEP and suppresses matrix metalloproteinase (MMP) cleavage, leading to the inhibition of cancer metastasis. |
Experimental Methodologies
In Vitro AEP Enzymatic Assay
This protocol describes a common method for determining the inhibitory activity of compounds against AEP using a fluorogenic substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant AEP.
Materials:
-
Recombinant human AEP
-
AEP assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Fluorogenic AEP substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin)[10]
-
Test inhibitor (e.g., AENK, δ-secretase inhibitor 11)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of the AEP substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the AEP assay buffer.
-
Add the test inhibitor dilutions to the respective wells.
-
Add DTT to the wells to a final concentration that ensures the optimal activity of the cysteine protease.
-
Initiate the reaction by adding the recombinant AEP enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the AEP substrate to all wells to a final concentration within its linear range.
-
Immediately measure the fluorescence intensity over time (kinetic mode) at 37°C using a fluorometric plate reader.
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based AEP Inhibition Assay
This protocol provides a general framework for assessing the efficacy of AEP inhibitors in a cellular context.
Objective: To determine the ability of a test compound to inhibit AEP activity within a cellular environment.
Materials:
-
A relevant cell line (e.g., neuronal cells for neurodegenerative disease studies, cancer cells for oncology research).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (compatible with AEP activity measurement).
-
AEP activity assay reagents (as described in the in vitro assay).
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Culture the chosen cell line to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration. Include a vehicle-treated control group.
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer to release intracellular proteins, including AEP.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the total protein concentration in each lysate.
-
Measure the AEP activity in each cell lysate using the in vitro AEP enzymatic assay protocol described above, normalizing the activity to the total protein concentration.
-
Calculate the percentage of AEP inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentrations to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
AEP-Mediated Tau Pathology Pathway
Asparagine endopeptidase plays a crucial role in the pathological processing of Tau, a protein implicated in Alzheimer's disease and other tauopathies. A key pathway involves the cleavage of SET, an inhibitor of protein phosphatase 2A (PP2A). Inhibition of AEP can disrupt this pathological cascade.
Caption: AEP-mediated cleavage of SET leads to Tau hyperphosphorylation.
Experimental Workflow for AEP Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel AEP inhibitors.
References
- 1. Asparagine Endopeptidase Inhibitor, AENK | Sigma-Aldrich [sigmaaldrich.com]
- 2. AENK ameliorates cognitive impairment and prevents Tau hyperphosphorylation through inhibiting AEP-mediated cleavage of SET in rats with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer's disease-related pathologies in a senescence-accelerated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of asparagine endopeptidase (AEP) effectively treats sporadic Alzheimer’s disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatments with the specific δ-secretase inhibitor, compound 11, promote the regeneration of motor and sensory axons after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of peptide inhibitors is paramount. This guide provides a comparative analysis of Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK), a selective asparagine endopeptidase (AEP) inhibitor, against its inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK). The data presented herein demonstrates the high specificity of AENK for AEP, a crucial factor in its utility as a research tool and potential therapeutic agent.
This compound (AENK) is a synthetic tetrapeptide that has been identified as a potent and selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase.[1][2][3] AEP is a cysteine protease that plays a significant role in various physiological and pathological processes, including the processing of amyloid precursor protein (APP) in Alzheimer's disease and the cleavage of the UNC5C receptor in neurodegenerative pathways.[1][4] The specificity of AENK is critical for its function as a research tool to elucidate the roles of AEP and as a potential starting point for the development of targeted therapeutics.
This guide focuses on the comparative data between AENK and a closely related peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where the asparagine (Asn) residue is substituted with glutamine (Gln). This single amino acid substitution renders the AEQK peptide inactive as an AEP inhibitor, highlighting the critical role of the asparagine residue in the inhibitory mechanism and serving as an excellent negative control in experimental settings.[5]
Comparative Efficacy of AENK and AEQK in AEP Inhibition
The primary measure of AENK's specificity is its ability to inhibit AEP-mediated cleavage of its substrates, a function not shared by the AEQK analogue. Experimental data consistently demonstrates that AENK effectively blocks the proteolytic activity of AEP, while AEQK shows no inhibitory effect.
| Inhibitor | Target Enzyme | Substrate | Outcome | Reference |
| This compound (AENK) | Asparagine Endopeptidase (AEP) | UNC5C Receptor | Inhibition of UNC5C cleavage | [1][4] |
| Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) | Asparagine Endopeptidase (AEP) | UNC5C Receptor | No inhibition of UNC5C cleavage | [1][5] |
Experimental Protocols
The following section details the typical experimental methodologies used to assess the inhibitory activity and specificity of AENK.
In Vitro AEP-Mediated UNC5C Cleavage Assay
This assay is designed to determine the ability of a compound to inhibit the cleavage of the UNC5C receptor by AEP.
Materials:
-
Recombinant or purified UNC5C protein
-
Active AEP enzyme or brain lysates containing active AEP
-
This compound (AENK)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) (as a negative control)
-
Assay Buffer (e.g., pH 6.0 to activate AEP)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific to UNC5C
Protocol:
-
UNC5C protein is incubated with active AEP or brain lysates in the assay buffer.
-
Parallel reactions are set up with the addition of AENK or AEQK at various concentrations. A control reaction without any inhibitor is also included.
-
The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for enzymatic cleavage.
-
The reactions are stopped, and the protein samples are resolved by SDS-PAGE.
-
Western blotting is performed using an antibody that recognizes UNC5C to visualize the full-length protein and its cleavage fragments.
-
The intensity of the bands corresponding to the cleaved UNC5C fragments is quantified to determine the extent of inhibition by AENK and AEQK. A reduction in the intensity of cleavage products in the presence of AENK indicates inhibitory activity.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for assessing inhibitor specificity and the proposed mechanism of AEP inhibition by AENK.
Caption: Workflow for determining the inhibitory specificity of AENK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UNC5C Receptor Proteolytic Cleavage by Active AEP Promotes Dopaminergic Neuronal Degeneration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: Fmoc vs. Boc in Peptide Synthesis
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the most established and widely utilized methodologies are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies. The choice between these two stalwart approaches can significantly impact the success of synthesizing a target peptide, particularly as complexity and length increase. This guide provides an objective, data-driven comparison of the functional aspects of Fmoc and Boc protected peptides to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Core Chemical Philosophies: A Tale of Two Chemistries
The fundamental difference between Fmoc and Boc strategies lies in their orthogonal deprotection schemes. Orthogonality in this context means that the protecting groups for the α-amino group and the amino acid side chains can be removed under distinct chemical conditions, preventing unintended side reactions.[1]
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino terminus and acid-labile tert-butyl (tBu)-based groups for the permanent protection of reactive side chains.[2] This orthogonality allows for the selective removal of the Fmoc group with a mild base, typically piperidine, while the side-chain protecting groups remain intact until the final acidolytic cleavage from the solid support.[3]
Boc/Bzl Strategy: In contrast, the Boc/Bzl strategy employs the acid-labile Boc group for temporary α-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.[4] This system is considered "quasi-orthogonal" as both protecting groups are removed by acid, but their lability is graduated. The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[5]
Head-to-Head Comparison: Key Functional Parameters
| Feature | Fmoc Protection Strategy | Boc Protection Strategy |
| α-Amino Protection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., TFA) | Strong acid-labile (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Cleavage Conditions | Milder (TFA-based cocktails) | Harsher (HF or TFMSA) |
| Automation Suitability | Excellent; UV monitoring of Fmoc deprotection | Good; requires specialized equipment for HF |
| Peptide Aggregation | Can be more problematic due to neutral peptide-resin | Less frequent; acidic deprotection protonates amines |
| Side Reactions | Aspartimide formation, diketopiperazine formation | Acid-sensitive residue modification (e.g., Trp) |
| Compatibility | Good for modified peptides (e.g., phosphorylated, glycosylated) | Can be challenging for acid-sensitive modifications |
Performance Under the Magnifying Glass: Experimental Data
While a single study directly comparing Fmoc and Boc for a wide range of peptides is elusive, we can collate representative data from the literature for the synthesis of well-established, and often challenging, peptide sequences. It is important to note that direct comparison of yields and purities across different studies can be influenced by variations in resins, coupling reagents, and purification techniques.
Table 1: Synthesis of Acyl Carrier Protein (65-74) Fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH)
| Protection Strategy | Reported Crude Purity (%) | Reported Yield (%) | Reference |
| Fmoc | ~70-84 | Not specified | [6] |
| Boc | >90 (on specialized resin) | Not specified | [7] |
Table 2: Synthesis of Human Beta-Amyloid (1-42)
| Protection Strategy | Reported Purity after Purification (%) | Reported Yield after Purification (%) | Reference |
| Fmoc | 90-95 | Not specified | [8] |
| Boc | 80.6 (at 65°C) | 6.4 | [9][10] |
These examples suggest that for some "difficult" or aggregation-prone sequences, the Boc strategy may offer advantages in terms of crude purity. However, advancements in Fmoc chemistry, including the use of specialized resins and additives, have significantly improved its performance for such challenging peptides.[11]
Visualizing the Synthetic Pathways
To better understand the workflow of each strategy, the following diagrams illustrate the key steps in solid-phase peptide synthesis (SPPS) using Fmoc and Boc protection.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Deprotection Mechanisms: A Closer Look
The distinct deprotection mechanisms are at the heart of the functional differences between Fmoc and Boc strategies.
Caption: Simplified deprotection mechanisms for Fmoc and Boc protecting groups.
Choosing the Right Strategy: A Decision Framework
The selection of a protection strategy should be a careful consideration of the peptide's properties and the synthetic goals.
Caption: Decision-making flowchart for selecting a peptide synthesis strategy.
Experimental Protocols
Detailed, step-by-step protocols are crucial for reproducible peptide synthesis. Below are representative protocols for the key deprotection and coupling steps in both Fmoc and Boc SPPS.
Standard Fmoc-SPPS Protocol (Manual)
1. Resin Swelling:
-
Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[12]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12][13]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[13]
4. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Standard Boc-SPPS Protocol (Manual)
1. Resin Swelling:
-
Swell the appropriate Boc-protected amino acid-loaded resin (e.g., Merrifield, PAM) in DCM for at least 1 hour.[14]
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3-5 times).[14]
3. Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).[15]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, DIC/HOBt; 3-5 equivalents) in DMF or DCM.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., Kaiser test).
5. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin with DCM and/or DMF (3-5 times).
6. Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage and Deprotection:
-
After the final coupling cycle, wash and dry the peptide-resin.
-
Perform the final cleavage using anhydrous HF or TFMSA in a specialized apparatus, typically with scavengers like anisole. This step requires extreme caution and appropriate safety measures.[5]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Conclusion
Both Fmoc and Boc solid-phase peptide synthesis are powerful and effective strategies for producing synthetic peptides. The choice between them is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific characteristics of the target peptide, the required scale of synthesis, and the available laboratory infrastructure.
The Fmoc/tBu strategy has become the more prevalent method in many research settings due to its milder reaction conditions, true orthogonality, and ease of automation.[16] It is particularly well-suited for the synthesis of peptides containing post-translational modifications and for high-throughput applications.
Conversely, the Boc/Bzl strategy remains a valuable tool, especially for the synthesis of long, hydrophobic, or aggregation-prone peptides where the acidic deprotection steps can help to disrupt secondary structures and improve solvation.[4][] While the requirement for harsh cleavage reagents like HF necessitates specialized equipment and safety protocols, the potential for higher crude purity and yield in challenging cases ensures its continued relevance in peptide chemistry.
Ultimately, a thorough understanding of the underlying chemistry, potential side reactions, and practical considerations of both methods will empower researchers to select the optimal strategy for the successful synthesis of their target peptides.
References
- 1. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. csbio.com [csbio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Modulation of Amyloid Precursor Protein (APP) Processing: AENK, Neprilysin, and Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the modulatory effects of Adrenal Enkephalin (AENK) and the broader enkephalin system, Neprilysin (NEP), and Somatostatin (SST) on the processing of Amyloid Precursor Protein (APP). The accumulation of amyloid-beta (Aβ) peptides, derived from APP processing, is a central event in the pathogenesis of Alzheimer's Disease (AD). Understanding the mechanisms by which different endogenous molecules influence this process is critical for the development of novel therapeutic strategies.
Contrary to the hypothesis of a direct inhibitory effect, current scientific evidence indicates that the enkephalin system has a complex and indirect modulatory role in APP processing, mediated by opioid receptors with opposing effects. This guide will objectively present the available data for the enkephalin system and compare it with the more established roles of Neprilysin and Somatostatin in Aβ degradation and APP processing.
Comparative Summary of Modulatory Effects on APP Processing
The following table summarizes the key characteristics and effects of the enkephalin system, Neprilysin, and Somatostatin on APP processing and Aβ levels.
| Feature | Enkephalin System (via Opioid Receptors) | Neprilysin (NEP) | Somatostatin (SST) |
| Primary Mechanism | Indirect modulation of secretase activity via opioid receptor signaling. | Direct enzymatic degradation of Aβ peptides.[1][2][3] | Upregulation of Neprilysin activity and potential direct interaction with Aβ.[4][5][6] |
| Effect on BACE1 (β-secretase) | Contrasting effects: • Delta-Opioid Receptor (DOR) activation: Decreases BACE1 expression and activity.[1] • Mu-Opioid Receptor (MOR) activation: Increases BACE1 expression and activity.[1] | No direct effect on BACE1 activity. | No direct effect on BACE1 activity. |
| Effect on γ-secretase | Agonist-induced activation of DOR has been shown in some studies to increase γ-secretase activity.[7] | No direct effect on γ-secretase activity. | No direct effect on γ-secretase activity. |
| Overall Effect on Aβ Levels | Complex and receptor-dependent: • DOR activation: May decrease Aβ production.[1] • MOR activation: May increase Aβ production.[1] Elevated enkephalin levels in AD brains are correlated with increased Aβ-dependent pathology.[8][9][10] | Decreases Aβ levels by promoting its clearance.[1][2][3] | Decreases Aβ levels, primarily by enhancing NEP-mediated degradation.[4][11] |
| Therapeutic Implication | Targeting specific opioid receptors (e.g., DOR agonists or MOR antagonists) could be a potential therapeutic strategy. | Enhancing NEP expression or activity is a therapeutic goal for promoting Aβ clearance.[1][2] | SST receptor agonists are being investigated as potential treatments to reduce Aβ accumulation.[4][11] |
Detailed Analysis of Modulatory Pathways
The Enkephalin System: A Dual-Faceted Modulator
Enkephalins, including those derived from proenkephalin A (the precursor to AENK), are endogenous opioid peptides. Their influence on APP processing is not direct but is mediated through G-protein coupled opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). Studies have revealed that these receptors can have opposing effects on the amyloidogenic pathway.
Signaling Pathways of Opioid Receptor-Mediated APP Processing Modulation
Caption: Opioid Receptor Modulation of APP Processing.
Experimental Evidence: Studies using neuronal cell lines have demonstrated that activation of DOR with specific agonists leads to a significant decrease in BACE1 expression and activity.[1] Conversely, activation of MOR results in an increase in BACE1 expression and activity, promoting the amyloidogenic pathway.[1] In transgenic mouse models of AD, elevated levels of enkephalins are observed in brain regions affected by the disease, and these elevations correlate with the severity of Aβ-related pathology and cognitive deficits.[8][9][10]
Neprilysin (NEP): A Key Aβ-Degrading Enzyme
Neprilysin is a cell-surface metalloprotease that plays a crucial role in the clearance of Aβ peptides in the brain. Its activity directly reduces the extracellular concentration of Aβ, thereby preventing its aggregation into toxic plaques.
Mechanism of Neprilysin-Mediated Aβ Clearance
Caption: Neprilysin-Mediated Aβ Degradation.
Experimental Evidence: In vitro studies have shown that NEP efficiently degrades both Aβ40 and Aβ42 monomers.[3] In vivo experiments using NEP knockout mice have demonstrated increased levels of Aβ in the brain and exacerbated amyloid plaque pathology in AD mouse models.[3] Conversely, overexpression of NEP in transgenic AD mice leads to a significant reduction in Aβ deposition and, in some cases, an improvement in cognitive function.[2]
Somatostatin (SST): An Indirect Regulator of Aβ Levels
Somatostatin is a neuropeptide that has been shown to influence Aβ metabolism, primarily by modulating the activity of Neprilysin. A decline in SST levels is observed during aging and more prominently in AD, suggesting its potential role in the age-related risk of the disease.
Signaling Pathway of Somatostatin-Mediated Aβ Reduction
Caption: Somatostatin's Influence on Aβ Levels.
Experimental Evidence: Studies using primary neuronal cultures have shown that treatment with somatostatin upregulates neprilysin activity.[4] In vivo research with somatostatin-deficient mice revealed altered hippocampal neprilysin activity and an increase in the levels of Aβ42.[4] Furthermore, some studies suggest that SST may also directly bind to Aβ oligomers, potentially influencing their aggregation properties.[5][6]
Experimental Protocols
In Vitro BACE1 Activity Assay
This protocol is a representative method for assessing the direct effects of compounds on BACE1 activity.
Objective: To quantify the enzymatic activity of BACE1 in the presence of test compounds (e.g., opioid receptor agonists/antagonists).
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (e.g., UFP-512 for DOR activation, DAMGO for MOR activation)
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the BACE1 inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, the BACE1 substrate, and the test compounds or controls.
-
Initiate the reaction by adding the recombinant BACE1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates substrate cleavage.
-
Calculate the percentage of BACE1 inhibition or activation by comparing the fluorescence in the wells with test compounds to the control wells (with and without enzyme).
Experimental Workflow for In Vitro BACE1 Assay
Caption: Workflow for In Vitro BACE1 Activity Assay.
Cell-Based Aβ Production Assay
This protocol describes a general method to measure the effect of compounds on Aβ production in a cellular context.
Objective: To determine the levels of secreted Aβ40 and Aβ42 from cultured cells expressing human APP after treatment with test compounds.
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds (e.g., AENK, SST analogs, NEP modulators)
-
Cell lysis buffer
-
Aβ40 and Aβ42 ELISA kits
-
Protein assay kit (e.g., BCA)
Procedure:
-
Plate the APP-expressing cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.
-
Compare the Aβ levels in the treated samples to the vehicle control to determine the effect of the compounds.
Experimental Workflow for Cell-Based Aβ Assay
Caption: Workflow for Cell-Based Aβ Production Assay.
In Vivo Studies in Transgenic AD Mouse Models
This section outlines a general approach for validating the effects of modulatory compounds on APP processing in a living organism.
Objective: To assess the impact of chronic administration of a test compound on brain Aβ levels, plaque deposition, and cognitive function in a transgenic mouse model of AD (e.g., 5xFAD or APP/PS1 mice).
Materials:
-
Transgenic AD mice
-
Test compound and vehicle
-
Method for compound administration (e.g., oral gavage, osmotic mini-pumps)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Brain tissue homogenization buffers
-
Aβ ELISA kits
-
Immunohistochemistry reagents (e.g., anti-Aβ antibodies)
-
Microscope for imaging brain sections
Procedure:
-
Acclimate the transgenic mice and divide them into treatment and vehicle control groups.
-
Administer the test compound or vehicle to the mice for a specified duration (e.g., 1-3 months).
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function.
-
At the end of the study, euthanize the mice and collect the brains.
-
Homogenize one hemisphere of the brain to extract proteins and measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Fix, section, and perform immunohistochemical staining on the other hemisphere to visualize and quantify Aβ plaque burden.
-
Compare the biochemical and histological data, as well as the behavioral outcomes, between the treated and control groups to evaluate the in vivo efficacy of the compound.
Conclusion
The modulation of APP processing is a complex field with multiple interacting pathways. While the initial premise of a direct inhibitory effect of AENK on APP processing is not supported by current evidence, the enkephalin system presents a nuanced modulatory role through the differential actions of opioid receptors. This contrasts with the more direct Aβ-degrading function of Neprilysin and the NEP-enhancing activity of Somatostatin. For researchers and drug development professionals, understanding these distinct mechanisms is paramount. Targeting specific opioid receptors, enhancing NEP activity, or modulating SST signaling represent viable, albeit different, therapeutic avenues for mitigating Aβ pathology in Alzheimer's Disease. Further research into the intricate cross-talk between these signaling pathways may unveil novel combination therapies for this devastating neurodegenerative disorder.
References
- 1. Opposite Roles of δ- and μ-Opioid Receptors in BACE1 Regulation and Alzheimer’s Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioids differentially modulate two synapses important for pain processing in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-DNA interactions in the promoter region of the amyloid precursor protein (APP) gene in human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enkephalin - Wikipedia [en.wikipedia.org]
- 7. The role of opioid receptors in modulating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enkephalin Elevations Contribute to Neuronal and Behavioral Impairments in a Transgenic Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 9. Enkephalin Elevations Contribute to Neuronal and Behavioral Impairments in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enkephalin elevations contribute to neuronal and behavioral impairments in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid precursor protein and its interacting proteins in neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Ala-Glu-Asn-Lys-NH2: A Selective Asparagine Endopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK), a selective inhibitor of asparagine endopeptidase (AEP), with its commonly used inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK). This document outlines the typical quality attributes presented in a Certificate of Analysis, details experimental protocols for its use, and visualizes its mechanism of action in relevant signaling pathways.
Product Comparison: Certificate of Analysis Data
The quality and purity of synthetic peptides are paramount for reproducible experimental results. Below is a table summarizing the typical specifications found on a Certificate of Analysis for this compound and its inactive control. While specific values may vary between suppliers (e.g., MedChemExpress, Pharmaffiliates, Aladdin, Sigma-Aldrich), this represents a standard for high-quality research-grade peptides.[1][2]
| Parameter | This compound (Active Inhibitor) | Fmoc-Ala-Glu-Gln-Lys-NH2 (Inactive Control) | Analytical Method |
| Appearance | White to off-white solid | White to off-white solid | Visual Inspection |
| Molecular Formula | C33H43N7O9 | C34H45N7O10 | --- |
| Molecular Weight | 681.74 g/mol | 727.78 g/mol | Mass Spectrometry (MS) |
| Purity | ≥98% | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Peptide Content | ≥80% | ≥80% | Amino Acid Analysis (AAA) or Nitrogen Elemental Analysis |
| Solubility | Soluble in DMSO | Soluble in DMSO | Visual Inspection |
| Storage | Store at -20°C to -80°C | Store at -20°C to -80°C | --- |
Mechanism of Action and Biological Significance
This compound is a selective peptide inhibitor of asparagine endopeptidase (AEP), a lysosomal cysteine protease.[3] AEP is activated in acidic conditions and plays a crucial role in the cleavage of proteins C-terminal to asparagine residues.[4] One of the key substrates of AEP is the Amyloid Precursor Protein (APP).[3][4] The cleavage of APP by AEP is implicated in the pathogenesis of Alzheimer's disease.[5] By selectively inhibiting AEP, this compound prevents the proteolytic processing of APP, thereby reducing the generation of amyloid-beta (Aβ) peptides.[3] The inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2, where the critical asparagine residue is replaced by glutamine, does not inhibit AEP and is used to demonstrate the specificity of the active peptide's effects.[6]
Caption: Inhibition of AEP-mediated APP cleavage by this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its use in an in-vitro AEP inhibition assay.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Fmoc-protected amino acids are the building blocks for the synthesis of the target peptide on a solid support resin. The process involves iterative cycles of deprotection and coupling.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Methodology:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH) in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by HPLC to determine its purity.
In-Vitro AEP Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of AEP on a fluorogenic substrate.
Materials:
-
Recombinant human AEP
-
AEP fluorogenic substrate (e.g., Z-Ala-Asn-AMC)
-
Assay Buffer (e.g., 50 mM MES, pH 5.5, containing DTT and EDTA)
-
This compound (test inhibitor)
-
Fmoc-Ala-Glu-Gln-Lys-NH2 (inactive control)
-
DMSO (for dissolving peptides)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor and inactive control in DMSO to create stock solutions.
-
Dilute the stock solutions to various concentrations in the assay buffer.
-
Prepare a solution of recombinant AEP in the assay buffer.
-
Prepare a solution of the AEP fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor or inactive control to the respective wells.
-
Add the AEP enzyme solution to all wells except the negative control (blank) wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the AEP fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The inactive control should show no significant inhibition.
-
This guide provides a foundational understanding of this compound for researchers investigating AEP-mediated pathologies. For specific applications, further optimization of experimental conditions may be required.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. What Data is Provided on the Certificate of Analysis | AmbioPharm [ambiopharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Fmoc-Ala-Glu-Asn-Lys-NH2: A Step-by-Step Guide for Laboratory Professionals
Key Principle: The disposal of any chemical waste, including seemingly non-hazardous substances, should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
I. Hazard Assessment
Fmoc-Ala-Glu-Asn-Lys-NH2 is a protected peptide. Based on available safety data for similar Fmoc-protected amino acids, it is not expected to be classified as hazardous. However, a formal hazard assessment should be conducted by the user, considering any potential for irritation or other health effects. In the absence of a specific SDS, it is prudent to handle the compound with standard laboratory precautions.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure:
| PPE Category | Item |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
III. Disposal Procedures for Solid Waste
Solid this compound waste, including contaminated consumables such as weigh boats and filter papers, should be managed as non-hazardous solid chemical waste.
Step-by-Step Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled waste container. Do not mix with hazardous waste streams.
-
Container Labeling: The container must be labeled with the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated area within the laboratory, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of non-hazardous solid chemical waste. In many cases, this waste is disposed of in a sanitary landfill. It is important to note that this waste should not be placed in regular laboratory trash bins that are handled by custodial staff[1].
IV. Disposal Procedures for Liquid Waste
Solutions containing this compound, such as those from experimental procedures, should be treated as non-hazardous aqueous waste, pending confirmation from your EHS department.
Step-by-Step Protocol:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled container.
-
Neutralization: If the solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0 before disposal.
-
EHS Consultation: Prior to drain disposal, it is imperative to obtain approval from your institution's EHS department. They will provide guidance based on local wastewater regulations.
-
Drain Disposal (with approval): If approved, flush the neutralized solution down the sanitary sewer with copious amounts of water.
V. Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being returned to general use or disposed of.
Step-by-Step Protocol:
-
Initial Rinse: Rinse the glassware with an appropriate solvent (e.g., ethanol or methanol) to remove any residual peptide. Collect this rinse as chemical waste.
-
Washing: Wash the glassware with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fmoc-Ala-Glu-Asn-Lys-NH2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential guidance for the personal protective equipment (PPE), operational procedures, and disposal of Fmoc-Ala-Glu-Asn-Lys-NH2, a selective asparagine endopeptidase (AEP) inhibitor peptide.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn to minimize exposure and ensure personal safety.
| Protective Equipment | Specification and Purpose |
| Eye Protection | Chemical safety goggles with side shields are required to protect against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and replaced if contaminated or damaged. |
| Body Protection | A standard laboratory coat is necessary to protect against spills and contamination of personal clothing. |
| Respiratory Protection | If handling the powder outside of a ventilated enclosure or if dust formation is likely, a particulate filter respirator (e.g., N95) is recommended. |
General Hygiene Measures:
-
Avoid inhalation of dust.[1]
-
Do not ingest or allow the substance to come into contact with skin and eyes.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure, to control airborne levels.[1]
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the peptide in a tightly sealed container, protected from moisture and light. For long-term storage (up to 2 years), a temperature of -80°C is recommended. For shorter periods (up to 1 year), -20°C is suitable.[2] The container should be stored under a nitrogen atmosphere if possible.[3]
Preparation of Stock Solutions
-
Environment: All weighing and solution preparation should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of the peptide powder using a calibrated analytical balance. Avoid creating dust.
-
Dissolution:
-
For organic-based stock solutions, Dimethyl sulfoxide (DMSO) can be used. The peptide is soluble in DMSO up to 100 mg/mL with the aid of ultrasonication and warming to 80°C.[2]
-
For aqueous solutions, the peptide is soluble in water at concentrations of 10 mg/mL or greater.[2]
-
When preparing aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[3]
-
-
Storage of Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed, light-protected vials.[3]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
All solid waste, including contaminated gloves, weighing papers, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Liquid waste, such as unused stock solutions and contaminated solvents, should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
-
Contaminated Glassware: All glassware that has come into contact with the peptide should be rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove residues. The rinsate should be collected as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
